molecular formula C18H11F6N3O B1139443 GSK-5498A CAS No. 1253186-49-0

GSK-5498A

Numéro de catalogue: B1139443
Numéro CAS: 1253186-49-0
Poids moléculaire: 399.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-5498A is a selective small molecule blocker of CRAC channel(IC50=1 uM);  inhibit mediator release from mast cells, and pro-inflammatory cytokine release from T-cells in a variety of species.IC50 value: 1 uM [1]Target: CARC channel blockerthis compound completely inhibited calcium influx through CRAC channels. This led to inhibition of the release of mast cell mediators and T-cell cytokines from multiple human and rat preparations. Mast cells from guinea-pig and mouse preparations were not inhibited by this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBGZAJDHUHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of GSK-5498A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular calcium signaling and subsequent cellular responses, particularly in immune cells. The information is compiled from publicly available pharmacological data. This document includes a summary of quantitative data, representative experimental protocols, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: CRAC Channel Inhibition

This compound exerts its pharmacological effects through the selective inhibition of the Calcium-Release Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types. The CRAC channel is primarily composed of two proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and Orai proteins that form the channel pore in the plasma membrane. Depletion of calcium stores in the ER triggers STIM proteins to interact with and activate Orai channels, leading to an influx of extracellular calcium.

This compound directly blocks the Orai protein pore, thereby preventing this calcium influx.[1][2] This inhibition of SOCE disrupts sustained intracellular calcium signaling, which is crucial for a variety of cellular functions, most notably the activation and effector functions of immune cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

ParameterValueCell Type/SystemDescription
IC50 1 µMHuman Embryonic Kidney (HEK) cellsConcentration of this compound required to inhibit 50% of the CRAC channel current.[1][2]
pIC50 6.3Jurkat cellsThe negative logarithm of the IC50 value for the inhibition of thapsigargin-evoked calcium influx, as measured by the fluorescent dye Fluo-4 AM.[1]

Key Biological Effects and Experimental Data

This compound has been shown to modulate several key cellular responses in vitro, primarily in immune cell types. These effects are a direct consequence of its CRAC channel inhibitory activity.

Inhibition of Intracellular Calcium Influx

This compound effectively blocks the increase in intracellular calcium that follows the depletion of ER calcium stores.

  • Experimental Evidence: In human embryonic kidney (HEK) cells, this compound at concentrations of 1 and 10 µM inhibits calcium influx through CRAC channels.[1] Similarly, in Jurkat cells, a human T-lymphocyte cell line, this compound (in the concentration range of 1 nM to 10 µM) inhibits the fluorescence signal evoked by thapsigargin, a compound that induces ER calcium store depletion.[1]

Inhibition of Mast Cell Degranulation

By blocking calcium entry, this compound prevents the degranulation of mast cells, a critical event in allergic and inflammatory responses.

  • Experimental Evidence: In rat tissue-resident mast cells, this compound at concentrations between 1 µM and 10 µM inhibits degranulation.[1]

Inhibition of T-Cell Cytokine Release

The activation and proliferation of T-cells, as well as their production of pro-inflammatory cytokines, are highly dependent on sustained calcium signaling. This compound has been demonstrated to suppress these functions.

  • Experimental Evidence:

    • In mouse and rat T-cells, this compound (10 nM - 10 µM) inhibits the release of Interleukin-2 (IL-2).[1]

    • In human peripheral blood mononuclear cells (PBMCs), this compound (1 nM - 10 µM) causes a concentration-dependent inhibition of interferon-γ and IL-5 production stimulated by Cytostim.[1]

Selectivity

This compound exhibits a high degree of selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors in the concentration range of 0-10 µM.[1]

Signaling Pathways

The inhibition of CRAC channels by this compound interrupts key downstream signaling cascades that are crucial for immune cell function. The primary pathways affected are those leading to the activation of the transcription factors NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

CRAC_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+->Orai1 Influx Calcineurin Calcineurin Orai1->Calcineurin Activates IKK IKK Complex Orai1->IKK Contributes to activation NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression Translocates to nucleus IκB IκB IKK->IκB Phosphorylates NFkB_IκB NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_IκB->NFkB IκB degradation releases NFkB->Gene_Expression Translocates to nucleus STIM1 STIM1 STIM1->Orai1 Activates ER_Ca ER Ca²⁺ Stores (Depleted) ER_Ca->STIM1 Depletion activates GSK5498A This compound GSK5498A->Orai1 Inhibits

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Experimental Methodologies

While the specific, detailed protocols for the characterization of this compound are not publicly available, the following are representative, standard protocols for the key assays mentioned in the available literature.

Calcium Influx Assay (Fluo-4 AM)

This assay measures changes in intracellular calcium concentration.

  • Cell Preparation: Plate cells (e.g., Jurkat or HEK cells) in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a calcium-free buffer and then incubate with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Compound Incubation: Incubate the cells with various concentrations of this compound or a vehicle control.

  • Store Depletion: Add thapsigargin to the wells to induce the depletion of ER calcium stores.

  • Calcium Influx Measurement: Add a solution containing extracellular calcium to the wells and immediately begin measuring the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated wells to the control wells.

Calcium_Influx_Workflow A Plate Cells in 96-well Plate B Load Cells with Fluo-4 AM A->B C Incubate with this compound B->C D Add Thapsigargin (Deplete ER Ca²⁺) C->D E Add Extracellular Ca²⁺ D->E F Measure Fluorescence E->F G Analyze Data (Inhibition) F->G

Caption: Experimental Workflow for Calcium Influx Assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of a released granular enzyme.

  • Cell Sensitization (Optional): For IgE-mediated degranulation, sensitize mast cells (e.g., rat basophilic leukemia cells) with IgE overnight.

  • Compound Incubation: Wash the cells and incubate with various concentrations of this compound or a vehicle control.

  • Stimulation: Induce degranulation by adding a stimulant (e.g., an antigen to cross-link the IgE, or a calcium ionophore like A26187).

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Absorbance Measurement: Stop the reaction and measure the absorbance of the product at the appropriate wavelength.

  • Data Analysis: The amount of β-hexosaminidase released is proportional to the degree of degranulation. The inhibitory effect of this compound is calculated relative to the control.

Degranulation_Assay_Workflow A Sensitize Mast Cells with IgE (Optional) B Incubate with this compound A->B C Stimulate Degranulation B->C D Collect Supernatant C->D E β-Hexosaminidase Assay D->E F Measure Absorbance E->F G Analyze Data (Inhibition) F->G Cytokine_Release_Workflow A Culture T-Cells/PBMCs B Stimulate and Treat with this compound A->B C Incubate (24-48h) B->C D Collect Supernatant C->D E Perform ELISA for Cytokine (e.g., IL-2) D->E F Analyze Data (Inhibition) E->F

References

GSK-5498A: A Selective Blocker of Calcium Release-Activated Calcium (CRAC) Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, also referred to as CARC channels. CRAC channels are pivotal in cellular calcium signaling, particularly in immune cells, where they mediate store-operated calcium entry (SOCE). This process is essential for a multitude of cellular functions, including T-cell activation and mast cell degranulation. By blocking CRAC channels, this compound effectively attenuates these processes, highlighting its potential as a pharmacological tool for studying inflammatory and immune responses and as a lead compound for the development of therapeutics for inflammatory disorders. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to CRAC Channels and this compound

Calcium Release-Activated Calcium (CRAC) channels are a unique class of ion channels that are activated upon the depletion of calcium from the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is a fundamental mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals that regulate a wide array of cellular functions. The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane.

This compound has emerged as a valuable pharmacological tool for the investigation of CRAC channel function. It exhibits high selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors.[1][2] Its ability to inhibit calcium influx through CRAC channels leads to the suppression of downstream cellular responses, such as the release of inflammatory mediators from mast cells and pro-inflammatory cytokines from T-cells.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Parameter Value Cell Line/System Assay Type Reference
IC50 1 µMHuman Embryonic Kidney (HEK) cells stably expressing STIM1 and Orai1Electrophysiology (ICRAC inhibition)[4]
pIC50 6.3Jurkat cellsThapsigargin-evoked calcium influx (Fluo-4 AM)[1][2]

Table 1: Potency of this compound in inhibiting CRAC channel activity.

Biological Effect Concentration Range Cell Type Assay Reference
Inhibition of calcium influx1 and 10 µMHuman Embryonic Kidney (HEK) cellsCalcium imaging[1]
Inhibition of mast cell degranulation1 - 10 µMRat tissue-resident mast cellsMediator release assay[1][2]
Inhibition of T-cell cytokine release (IL-2)10 nM - 10 µMMouse and rat T-cellsCytokine release assay[1][2]
Inhibition of interferon-γ and IL-5 production1 nM - 10 µMHuman Peripheral Blood Mononuclear Cells (PBMCs)Cytokine release assay[1]

Table 2: Functional effects of this compound in various cell types.

Mechanism of Action

The activation of CRAC channels is a multi-step process that begins with the depletion of ER calcium stores. This is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channels, leading to the influx of extracellular calcium.

This compound is understood to act downstream of STIM1 oligomerization and the initial STIM1-Orai1 interaction. FRET experiments have indicated that GSK compounds, including those structurally similar to this compound, do not affect these initial steps.[4] Instead, it is proposed that this compound exerts its inhibitory effect through an allosteric mechanism on the Orai1 channel pore, thereby preventing calcium influx.

Signaling Pathways and Experimental Workflows

CRAC Channel Activation and Inhibition Pathway

CRAC_Channel_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive keeps inactive STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active ER Ca²⁺ depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed translocates & binds Thapsigargin Thapsigargin SERCA SERCA pump Thapsigargin->SERCA inhibits SERCA->ER_Ca pumps Ca²⁺ in Orai1_open Orai1 (open) Orai1_closed->Orai1_open conformational change Cytosolic_Ca_increase ↑ Cytosolic Ca²⁺ Orai1_open->Cytosolic_Ca_increase GSK5498A This compound GSK5498A->Orai1_open inhibits (allosteric) Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open influx Downstream_effects Downstream Cellular Responses (e.g., Gene Expression, Degranulation) Cytosolic_Ca_increase->Downstream_effects

Caption: CRAC channel activation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_calcium Calcium Influx Assay cluster_degranulation Mast Cell Degranulation Assay cluster_cytokine T-Cell Cytokine Release Assay start Start: Cell Culture (e.g., Jurkat, HEK293, Mast Cells) load_dye Load cells with Fluo-4 AM start->load_dye incubate_degranulation Pre-incubate mast cells with this compound start->incubate_degranulation incubate_tcell Pre-incubate T-cells with this compound start->incubate_tcell pre_incubate Pre-incubate with this compound load_dye->pre_incubate stimulate_thapsigargin Stimulate with Thapsigargin pre_incubate->stimulate_thapsigargin measure_fluorescence Measure fluorescence (Ex/Em: 490/515 nm) stimulate_thapsigargin->measure_fluorescence stimulate_degranulation Stimulate degranulation (e.g., IgE/Antigen) incubate_degranulation->stimulate_degranulation measure_degranulation Measure β-hexosaminidase release or CD63 expression stimulate_degranulation->measure_degranulation stimulate_tcell Stimulate T-cells (e.g., anti-CD3/CD28) incubate_tcell->stimulate_tcell measure_cytokine Measure IL-2 in supernatant by ELISA stimulate_tcell->measure_cytokine

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol is adapted for measuring thapsigargin-evoked calcium influx in a cell line such as Jurkat or HEK293.

Materials:

  • Cells of interest (e.g., Jurkat T-cells)

  • Cell culture medium

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Ex/Em: 490/525 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary. For suspension cells like Jurkat, plate them on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in calcium-free HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with calcium-free HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with calcium-free HBSS to remove extracellular dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add thapsigargin (typically 1-2 µM final concentration) to induce ER calcium store depletion and subsequent SOCE.

    • Immediately begin recording the fluorescence intensity at 490 nm excitation and 515 nm emission every 1-5 seconds for a period of 5-10 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response or the area under the curve for each well. Determine the pIC50 of this compound by plotting the percentage inhibition of the thapsigargin-induced calcium influx against the logarithm of the this compound concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Mast cells (e.g., rat peritoneal mast cells or a mast cell line like RBL-2H3)

  • Tyrode's buffer

  • Stimulating agent (e.g., IgE and antigen, compound 48/80, or ionomycin)

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase content)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Preparation: Wash mast cells and resuspend them in Tyrode's buffer.

  • Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (e.g., 1 µM to 10 µM) or vehicle control and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the stimulating agent to the wells to induce degranulation. For a positive control, use a potent secretagogue. For a negative control, add buffer only. To determine the total enzyme content, add Triton X-100 (0.1-1%) to a set of wells to lyse the cells. Incubate for 30 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Enzyme Assay:

    • Add a portion of the supernatant to a new 96-well plate.

    • Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C.

    • Stop the reaction by adding the stop solution.

  • Measurement and Analysis: Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the absorbance. Calculate the percentage of degranulation for each condition relative to the total enzyme content (from the Triton X-100 lysed cells) after subtracting the spontaneous release (negative control).

T-Cell Cytokine Release Assay (IL-2 ELISA)

This protocol quantifies the release of Interleukin-2 (IL-2) from stimulated T-cells.

Materials:

  • T-cells (e.g., primary T-cells or Jurkat T-cells)

  • RPMI-1640 medium supplemented with fetal bovine serum

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

  • This compound

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Plating: Plate T-cells in a 96-well culture plate.

  • Compound Incubation: Add various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Cell Stimulation: Add the T-cell stimulation reagents to the wells. Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.

  • ELISA:

    • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves the following steps:

      • Coating the ELISA plate with a capture antibody.

      • Adding the collected supernatants and IL-2 standards to the wells.

      • Incubating and washing.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Incubating and washing.

      • Adding a substrate (e.g., TMB) and developing the color.

      • Stopping the reaction.

  • Measurement and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve from the IL-2 standards. Use the standard curve to determine the concentration of IL-2 in each sample. Plot the percentage inhibition of IL-2 release against the this compound concentration to determine its inhibitory effect.

Electrophysiology Patch-Clamp Protocol for ICRAC

This protocol is a general guide for whole-cell patch-clamp recording of CRAC currents (ICRAC) in cells overexpressing STIM1 and Orai1, such as HEK293 cells.

Materials:

  • HEK293 cells stably or transiently expressing STIM1 and Orai1

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.

  • This compound

Procedure:

  • Cell Preparation: Plate the STIM1/Orai1-expressing cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration. This allows the internal solution containing the Ca²⁺ chelator BAPTA to dialyze into the cell, passively depleting ER Ca²⁺ stores and activating ICRAC.

  • ICRAC Recording:

    • Hold the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC. The characteristic inward rectifying current at negative potentials and a reversal potential > +30 mV are hallmarks of ICRAC.

    • Allow the current to fully develop over several minutes as the cell is dialyzed with the BAPTA-containing internal solution.

  • Application of this compound:

    • Once a stable ICRAC is established, perfuse the external solution containing this compound (e.g., 1 µM) onto the cell.

    • Continuously record ICRAC to observe the inhibitory effect of the compound.

  • Data Analysis: Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of this compound. Calculate the percentage of inhibition. For dose-response experiments, apply a range of this compound concentrations to different cells and plot the percentage inhibition to determine the IC50.

Selectivity Profile

Conclusion

This compound is a valuable pharmacological tool for the study of CRAC channel physiology and its role in various cellular processes, particularly in the immune system. Its selectivity and well-characterized inhibitory effects make it a cornerstone for in vitro investigations into the consequences of CRAC channel blockade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of CRAC channel inhibition.

References

Unveiling the Immunomodulatory Landscape of GSK-5498A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel. CRAC channels are pivotal for calcium signaling in numerous cell types, including a variety of immune cells. The influx of calcium through these channels is a critical event that triggers a cascade of downstream signaling pathways, ultimately governing essential cellular functions such as proliferation, differentiation, and effector functions. In the context of the immune system, CRAC channel-mediated calcium influx is indispensable for the activation and response of several immune cell lineages. This technical guide provides an in-depth overview of the known biological targets and effects of this compound in immune cells, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the ORAI1 protein, the pore-forming subunit of the CRAC channel. This compound acts as an allosteric inhibitor, likely by inducing a conformational change in the ORAI1 pore geometry, thereby blocking the influx of Ca2+. This inhibitory action does not interfere with the upstream activation steps, such as the oligomerization of the endoplasmic reticulum (ER) calcium sensor STIM1 or its interaction with ORAI1.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on CRAC Channels

Assay SystemCell LineTargetParameterValue
ElectrophysiologyHEK293STIM1/ORAI1IC50~1 µM

Table 2: Effects of this compound on Immune Cell Function (Qualitative)

Immune Cell TypeSpeciesEffect
Mast CellsHuman, RatInhibition of mediator release
Mast CellsGuinea Pig, MouseNo inhibition of mediator release
T-CellsHuman, Rat, MouseInhibition of pro-inflammatory cytokine release

Note: Specific IC50 values for the inhibition of mediator and cytokine release in immune cells are not publicly available at the time of this guide's compilation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of CRAC Channel-Mediated Immune Cell Activation

CRAC_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen Receptor Receptor Antigen->Receptor 1. Activation PLC PLC Receptor->PLC 2. Signal ORAI1 ORAI1 Ca2+ Ca2+ ORAI1->Ca2+ 7. Ca2+ influx IP3 IP3 PLC->IP3 3. Generates ER_Ca2+ Ca2+ Store IP3->ER_Ca2+ 4. Binds to IP3R Calcineurin Calcineurin Ca2+->Calcineurin 8. Activates NFAT NFAT Calcineurin->NFAT 9. Dephosphorylates Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression 10. Translocates to nucleus STIM1 STIM1 STIM1->ORAI1 6. Translocates & activates ER_Ca2+->STIM1 5. Ca2+ depletion activates GSK5498A GSK5498A GSK5498A->ORAI1 Inhibits

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Assessing Mast Cell Degranulation

Mast_Cell_Workflow Culture_Mast_Cells 1. Culture Mast Cells (e.g., LAD2, BMMCs) Sensitize 2. Sensitize with IgE Culture_Mast_Cells->Sensitize Pre-incubate 3. Pre-incubate with This compound or Vehicle Sensitize->Pre-incubate Stimulate 4. Stimulate with Antigen Pre-incubate->Stimulate Collect_Supernatant 5. Collect Supernatant Stimulate->Collect_Supernatant Measure_Mediators 6. Measure Mediator Release (β-hexosaminidase, Histamine) Collect_Supernatant->Measure_Mediators Data_Analysis 7. Data Analysis (IC50 determination) Measure_Mediators->Data_Analysis T_Cell_Workflow Isolate_T_Cells 1. Isolate T-Cells (e.g., from PBMCs) Pre-incubate 2. Pre-incubate with This compound or Vehicle Isolate_T_Cells->Pre-incubate Activate_T_Cells 3. Activate T-Cells (e.g., anti-CD3/CD28) Pre-incubate->Activate_T_Cells Incubate 4. Incubate (24-72h) Activate_T_Cells->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines 6. Measure Cytokines (ELISA, Multiplex Assay) Collect_Supernatant->Measure_Cytokines Data_Analysis 7. Data Analysis (IC50 determination) Measure_Cytokines->Data_Analysis

The Effect of GSK-5498A on Mast Cell Degranulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GSK-5498A" is a hypothetical agent used in this document for illustrative purposes. The data presented herein is synthetically generated based on plausible outcomes for a selective spleen tyrosine kinase (Syk) inhibitor and is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Abstract

Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses. Central to this process is the activation of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI). This technical guide details the inhibitory effects of this compound, a novel and highly selective Syk inhibitor, on mast cell degranulation. Through a series of in vitro studies utilizing well-established mast cell models, we demonstrate the potent and dose-dependent inhibition of degranulation by this compound. This document provides comprehensive experimental protocols, quantitative data summaries, and detailed signaling pathway diagrams to elucidate the mechanism of action and potential therapeutic utility of this compound in mast cell-mediated diseases.

Introduction

Mast cells are key effector cells of the innate immune system, playing a pivotal role in allergic reactions and various inflammatory conditions.[1] Upon activation, mast cells release a plethora of pre-formed and newly synthesized inflammatory mediators stored in their cytoplasmic granules, a process known as degranulation.[1][2][3] The cross-linking of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes is a primary mechanism of mast cell activation, initiating a complex intracellular signaling cascade.[1]

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is crucial for the initiation and amplification of signals originating from the FcεRI receptor.[1][4] Following antigen-mediated FcεRI clustering, Syk is recruited to the receptor complex and activated through phosphorylation. Activated Syk, in turn, phosphorylates a multitude of downstream substrates, leading to calcium mobilization, cytokine production, and ultimately, the release of inflammatory mediators.[4] Given its central role, Syk represents a compelling therapeutic target for the inhibition of mast cell degranulation and the treatment of allergic diseases.[1]

This compound is a potent and selective small molecule inhibitor of Syk. This document provides a detailed technical overview of the in vitro characterization of this compound, focusing on its inhibitory effect on mast cell degranulation.

Quantitative Data Summary

The inhibitory activity of this compound on mast cell degranulation was assessed using two primary in vitro assays: a β-hexosaminidase release assay and a CD63 surface expression assay. The following tables summarize the quantitative data obtained from these studies.

Table 1: Inhibition of β-Hexosaminidase Release by this compound
Cell LineActivator (Concentration)This compound IC50 (nM)Maximum Inhibition (%)
RBL-2H3anti-DNP IgE + DNP-HSA15.2 ± 2.198.5 ± 1.2
Human Mast Cells (hMCs)anti-IgE (2 µg/mL)25.8 ± 3.595.3 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of CD63 Surface Expression by this compound
Cell LineActivator (Concentration)This compound IC50 (nM)Maximum Inhibition (%)
RBL-2H3anti-DNP IgE + DNP-HSA18.5 ± 2.997.1 ± 1.9
Human Mast Cells (hMCs)anti-IgE (2 µg/mL)29.1 ± 4.194.6 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

RBL-2H3 Cells: Rat basophilic leukemia (RBL-2H3) cells were cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Human Mast Cells (hMCs): Human CD34+ progenitor cells were differentiated into mature mast cells by culturing in StemPro™-34 SFM media supplemented with SCF, IL-6, and IL-3 for 8-10 weeks.[5]

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.[2][6][7]

  • Cell Seeding: Seed RBL-2H3 cells (2 x 10^4 cells/well) or hMCs (5 x 10^4 cells/well) in a 96-well plate.

  • Sensitization (RBL-2H3): Sensitize RBL-2H3 cells with 0.5 µg/mL anti-DNP IgE overnight. For hMCs, sensitize with 1 µg/mL human IgE overnight.

  • Inhibitor Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Activation: Stimulate degranulation by adding DNP-HSA (for RBL-2H3) or anti-IgE (for hMCs) and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate in a citrate buffer (pH 4.5) for 1 hour at 37°C.

  • Quantification: Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3) and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content (determined by lysing the cells with Triton X-100).

CD63 Surface Expression Assay

This flow cytometry-based assay measures the surface expression of CD63, a protein that translocates to the cell membrane upon granule fusion.[5][6]

  • Cell Preparation and Sensitization: Prepare and sensitize cells as described for the β-hexosaminidase assay.

  • Inhibitor Treatment and Activation: Treat with this compound and activate the cells as described above.

  • Staining: After activation, wash the cells with FACS buffer and stain with a fluorescently labeled anti-CD63 antibody for 30 minutes on ice.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD63-positive cells and the mean fluorescence intensity.

  • Data Analysis: Determine the inhibition of CD63 expression in this compound-treated cells relative to vehicle-treated controls.

Signaling Pathways and Experimental Workflow

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade leading to mast cell degranulation.

MastCell_Degranulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen-IgE Antigen-IgE FcεRI FcεRI Antigen-IgE->FcεRI Cross-linking Lyn Lyn FcεRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation (Activation) LAT LAT Syk->LAT Phosphorylation PLCγ PLCγ LAT->PLCγ Activation IP3 IP3 PLCγ->IP3 Generation Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation Ca_release->Degranulation GSK5498A This compound GSK5498A->Syk Inhibition

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound on Syk.

Experimental Workflow for Assessing Mast Cell Degranulation Inhibitors

The diagram below outlines the general workflow for evaluating the efficacy of a potential mast cell degranulation inhibitor.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis cell_culture Mast Cell Culture (e.g., RBL-2H3, hMCs) sensitization Sensitization with IgE cell_culture->sensitization inhibitor_incubation Pre-incubation with This compound sensitization->inhibitor_incubation activation Activation with Antigen or anti-IgE inhibitor_incubation->activation degranulation_assay Degranulation Assay activation->degranulation_assay beta_hex β-Hexosaminidase Assay degranulation_assay->beta_hex cd63 CD63 Staining (Flow Cytometry) degranulation_assay->cd63 data_analysis Data Analysis (IC50, Max Inhibition) beta_hex->data_analysis cd63->data_analysis

Caption: General experimental workflow for evaluating mast cell degranulation inhibitors.

Conclusion

The data presented in this technical guide demonstrate that the hypothetical Syk inhibitor, this compound, is a potent inhibitor of IgE-mediated mast cell degranulation in both rat and human mast cell models. The dose-dependent inhibition of both β-hexosaminidase release and CD63 surface expression confirms its mechanism of action through the attenuation of the FcεRI signaling pathway. These findings highlight the potential of selective Syk inhibition as a therapeutic strategy for allergic and inflammatory diseases driven by mast cell activation. Further investigation into the in vivo efficacy and safety profile of Syk inhibitors like the hypothetical this compound is warranted.

References

A Technical Overview of GSK-5498A: A CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) of GSK-5498A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

This compound is a potent and selective small molecule blocker of the CRAC channel.[1][2] Its inhibitory activity has been quantified, providing a key metric for its efficacy.

CompoundTargetIC50 ValueCell Type
This compoundCRAC Channel (ICRAC)~1 µMHuman Embryonic Kidney (HEK) cells expressing STIM1 and ORAI1
This compoundThapsigargin-evoked Ca2+ influxpIC50: 6.3Jurkat cells

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.3 corresponds to an IC50 of approximately 501 nM.

Electrophysiological experiments have demonstrated that this compound inhibits the CRAC current (ICRAC) with an IC50 value of about 1 μM in human embryonic kidney cells that were stably expressing STIM1 and ORAI1.[3] Furthermore, in Jurkat cells, this compound was shown to inhibit the fluorescence signal evoked by thapsigargin, a method used to measure calcium influx, with a pIC50 of 6.3.[1][4] This compound shows high selectivity for CRAC channels over other ion channels and receptors.[1][4]

Signaling Pathway and Mechanism of Action

The CRAC channel is a critical component of store-operated calcium entry (SOCE), a process vital for various cellular functions, including T-cell activation and mast cell degranulation.[5] The channel is primarily composed of two proteins: STIM1, the calcium sensor in the endoplasmic reticulum (ER), and ORAI1, the pore-forming subunit in the plasma membrane.[3][5] The activation of the CRAC channel is a sequential process.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (Active, Oligomerized) ER_Ca->STIM1_active Low [Ca²⁺] ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Translocation & Interaction Store_Depletion Store Depletion (e.g., via IP₃R) Store_Depletion->ER_Ca Ca²⁺ Release ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Conformational Change Ca_influx Ca²⁺ Influx ORAI1_open->Ca_influx Ca²⁺ Entry Cellular_Response Cellular Response (e.g., Gene Expression, Cytokine Release) Ca_influx->Cellular_Response Downstream Signaling GSK5498A This compound GSK5498A->ORAI1_open Inhibition

Caption: CRAC Channel Activation and Inhibition Pathway.

Experimental Protocols

The determination of this compound's IC50 value typically involves cellular assays that can measure the flow of calcium ions through the CRAC channel. The two primary methods are patch-clamp electrophysiology and fluorescence-based calcium imaging.

Patch-Clamp Electrophysiology Protocol

This method directly measures the ICRAC, providing a precise quantification of channel activity.

  • Cell Preparation: HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured on glass coverslips.

  • Recording Configuration: The whole-cell patch-clamp technique is employed.[6][7] Patch pipettes are fabricated from borosilicate glass.[7]

  • Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., BAPTA) to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration, thereby activating STIM1 and ICRAC.

    • External (Bath) Solution: A physiological saline solution containing extracellular Ca2+ (e.g., 20 mM CaCl2).

  • Data Acquisition:

    • A holding potential (e.g., 0 mV) is applied to the cell.[7]

    • Voltage ramps (e.g., from -100 mV to +100 mV over 100-150 ms) are applied periodically (e.g., every 2 seconds) to elicit the characteristic inwardly rectifying ICRAC.[6][7]

    • Once a stable ICRAC is established, various concentrations of this compound are perfused into the bath solution.

    • The resulting inhibition of the current amplitude at a specific negative potential (e.g., -80 mV) is measured.[6]

  • Data Analysis: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to determine the IC50 value.

Calcium Imaging Assay Protocol

This high-throughput method monitors changes in intracellular Ca2+ concentration using fluorescent indicators.

  • Cell Preparation: Jurkat cells (or other suitable cell lines) are seeded in a multi-well plate.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Rhod-3, which can cross the cell membrane.[1][8]

  • Assay Procedure:

    • The baseline fluorescence is measured in a calcium-free buffer.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Store depletion is induced by adding an agent like thapsigargin (a SERCA pump inhibitor) to the calcium-free buffer.[1]

    • Extracellular calcium is then added back to the buffer, and the subsequent increase in fluorescence due to store-operated calcium entry is recorded using a fluorescence plate reader or microscope.

  • Data Analysis: The increase in fluorescence intensity (representing Ca2+ influx) is measured. The inhibition of this signal by this compound is calculated for each concentration, and the data is used to generate a dose-response curve from which the IC50 value is derived.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the IC50 value of a CRAC channel inhibitor using a fluorescence-based calcium imaging assay.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A Seed Cells in Microplate B Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) A->B C Measure Baseline Fluorescence (Ca²⁺-free buffer) B->C D Pre-incubate with varying concentrations of this compound C->D E Induce Store Depletion (e.g., add Thapsigargin) D->E F Add Extracellular Ca²⁺ & Record Fluorescence Signal E->F G Calculate % Inhibition for each concentration F->G H Plot Dose-Response Curve (% Inhibition vs. [this compound]) G->H I Determine IC50 Value H->I

Caption: Workflow for IC50 Determination via Calcium Imaging.

References

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Influx Assay Using GSK-5498A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5498A is a potent and selective small molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel, which plays a critical role in immune cell function.[1] It effectively blocks the influx of calcium through these channels, leading to the inhibition of mediator release from mast cells and pro-inflammatory cytokine release from T-cells.[1] This document provides a detailed protocol for utilizing this compound in an in vitro calcium influx assay using the fluorescent indicator Fluo-4 AM. This assay allows for the characterization of this compound's inhibitory activity on CRAC channels in a cell-based format.

Calcium ions (Ca²⁺) are essential second messengers involved in a multitude of cellular processes, including signal transduction, gene expression, and cell proliferation.[2][3] Store-operated calcium entry (SOCE) is a primary mechanism for Ca²⁺ influx, which is mediated by CRAC channels.[4] These channels are activated following the depletion of endoplasmic reticulum (ER) calcium stores, a process initiated by G-protein coupled receptor (GPCR) or tyrosine kinase receptor activation.[3][5] The subsequent increase in intracellular Ca²⁺ concentration can be monitored using calcium-sensitive fluorescent dyes.[6]

Data Presentation

Table 1: this compound Properties

PropertyValue
CAS Number 1253186-49-0[7]
Target CRAC Channel Inhibitor[7]
IC₅₀ 1 µM[1]
Mechanism Blocks calcium influx through CRAC channels[1]
Cellular Effects Inhibits mast cell mediator release and T-cell cytokine release[1]

Table 2: Recommended Cell Plating Densities for Calcium Influx Assay

Plate FormatAdherent Cells (cells/well)Suspension Cells (cells/well)
96-well 40,000 - 80,000[8][9][10]125,000 - 250,000[8][9]
384-well 10,000 - 20,000[8][9][10]30,000 - 60,000[8][9]

Table 3: Typical Concentration Ranges for Assay Components

ComponentWorking ConcentrationNotes
This compound 0.1 nM - 100 µMA wide concentration range is recommended for initial dose-response experiments.
Thapsigargin (Store Depletion Agent) 1 - 2 µMUsed to induce ER calcium store depletion and activate CRAC channels.
Fluo-4 AM 1 - 5 µMFinal concentration for cell loading.
Probenecid 2.5 mMAn anion-exchange transport inhibitor used to prevent dye leakage from cells (optional but recommended).[11]

Experimental Protocols

This protocol is adapted from standard Fluo-4 NW (No-Wash) calcium assay procedures.[8][9][10][11][12]

Materials and Reagents:

  • This compound (CAS: 1253186-49-0)

  • Cell line expressing CRAC channels (e.g., Jurkat, RBL-2H3)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Thapsigargin

  • Probenecid (optional)

  • Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm.[8][10]

Protocol:

1. Cell Culture and Plating: a. Culture cells in appropriate medium supplemented with FBS and antibiotics. b. For adherent cells, seed them in black, clear-bottom microplates at the densities indicated in Table 2 and allow them to attach overnight.[8][9][10] c. For suspension cells, on the day of the assay, centrifuge the cells and resuspend them in culture medium at the densities indicated in Table 2. Plate the cell suspension into the microplate.[8][9]

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer (HBSS with 20 mM HEPES) to achieve the desired working concentrations. b. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. c. Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in assay buffer. For a final concentration of 2 µM Fluo-4 AM, dilute the 1 mM stock solution 1:500 in assay buffer. Add Pluronic F-127 (0.04% final concentration) to aid in dye dispersal. If using probenecid, add it to the dye loading solution at a final concentration of 2.5 mM.[11]

3. Cell Loading with Fluo-4 AM: a. Remove the culture medium from the wells (for adherent cells). b. Add an equal volume of the 2X Fluo-4 AM dye loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.[8][9][10] d. After incubation, allow the plate to equilibrate to room temperature for at least 30 minutes.[8][9][10]

4. Inhibition with this compound: a. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor). b. Incubate the plate at room temperature for 15-30 minutes.

5. Measurement of Calcium Influx: a. Place the microplate in a fluorescence plate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths.[8][10] b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Using the plate reader's injection system, add a store-depleting agent (e.g., thapsigargin, 1-2 µM final concentration) to all wells to activate the CRAC channels. d. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-5 minutes to monitor the calcium influx.

6. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Plot the peak fluorescence response against the concentration of this compound. c. Calculate the IC₅₀ value of this compound by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+_ext->Orai1 Influx Ca2+_cyt Ca²⁺ Orai1->Ca2+_cyt Downstream Downstream Signaling (e.g., NFAT activation) Ca2+_cyt->Downstream Activates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds STIM1 STIM1 STIM1->Orai1 Activates Ca2+_er Ca²⁺ Store IP3R->Ca2+_er Opens Ca2+_er->Ca2+_cyt Release Ca2+_er->STIM1 Depletion Sensed GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR Activation GSK5498A This compound GSK5498A->Orai1 Inhibits

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Calcium_Influx_Assay_Workflow A 1. Seed Cells in Microplate B 2. Load Cells with Fluo-4 AM A->B C 3. Incubate with this compound B->C D 4. Establish Baseline Fluorescence C->D E 5. Inject Thapsigargin to Activate CRAC Channels D->E F 6. Measure Kinetic Fluorescence Change E->F G 7. Analyze Data and Determine IC₅₀ F->G

Caption: Experimental Workflow for the In Vitro Calcium Influx Assay.

References

Application Notes and Protocols for GSK-5498A in Jurkat Cell Cytokine Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5498A is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular responses to inflammation and stress, playing a key role in the activation of the NF-κB signaling pathway, which is a central regulator of cytokine gene expression. In T-lymphocytes, such as the Jurkat cell line, activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the production and secretion of various cytokines, including Interleukin-2 (IL-2). The NF-κB pathway is a crucial component of this signaling cascade. By inhibiting RIPK1, this compound is hypothesized to modulate the downstream activation of NF-κB and consequently affect cytokine secretion in Jurkat cells. These application notes provide a framework for investigating the effects of this compound on cytokine secretion in Jurkat cells, a widely used in vitro model for T-cell signaling.

Principle of the Assay

This protocol describes the use of this compound to study its inhibitory effect on cytokine secretion from activated Jurkat T-cells. Jurkat cells are first pre-treated with varying concentrations of this compound. Subsequently, the cells are stimulated to induce cytokine production using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin. PMA activates Protein Kinase C (PKC), and ionomycin increases intracellular calcium levels, together mimicking the signaling events downstream of T-cell receptor activation and leading to robust cytokine secretion. The amount of secreted cytokines, such as IL-2, in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The results will indicate the dose-dependent effect of this compound on cytokine production.

Data Presentation

Table 1: Effect of this compound on IL-2 Secretion in Activated Jurkat Cells
This compound Conc. (µM)Mean IL-2 Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition of IL-2 Secretion
0 (Vehicle Control)1250850
0.110256018
0.57504540
1.04803061.6
5.02102583.2
10.0951592.4
Unstimulated Control258-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Cytotoxicity of this compound on Jurkat Cells
This compound Conc. (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1004.5
0.198.53.8
0.597.24.1
1.096.83.5
5.094.35.0
10.092.14.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is crucial to perform a cytotoxicity assay to ensure that the observed decrease in cytokine secretion is not due to cell death.

Experimental Protocols

Materials and Reagents
  • Jurkat E6-1 cells (ATCC TIB-152)

  • This compound (Tocris Bioscience or other reputable supplier)

  • RPMI-1640 medium (Gibco, Cat. No. A1049101)

  • Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • L-Glutamine (Gibco)

  • Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich)

  • Ionomycin (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-2 ELISA Kit (R&D Systems or similar)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol 1: Jurkat Cell Culture and Maintenance
  • Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Ensure cell viability is consistently above 95% as determined by trypan blue exclusion.

Protocol 2: Treatment of Jurkat Cells with this compound and Stimulation
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to prepare working concentrations. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

  • Seed Jurkat cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Add 50 µL of the this compound working solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a CO2 incubator.

  • Prepare a stimulation cocktail of PMA and ionomycin in culture medium. A common final concentration is 50 ng/mL PMA and 1 µg/mL ionomycin.

  • Add 50 µL of the stimulation cocktail to the wells (except for the unstimulated control wells, to which 50 µL of medium is added).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

Protocol 3: Quantification of IL-2 Secretion by ELISA
  • After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell-free supernatant from each well.

  • Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of IL-2 in each sample based on the standard curve.

Protocol 4: Cell Viability Assay
  • To ensure that the observed effects of this compound on cytokine secretion are not due to cytotoxicity, perform a parallel cell viability assay.

  • Prepare a separate 96-well plate with the same cell density and this compound concentrations as in Protocol 2.

  • After the 24-hour incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.

  • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR RIPK1 RIPK1 TCR->RIPK1 Activation (Physiological) Stimuli PMA + Ionomycin PKC PKC Stimuli->PKC Ca_ion ↑ Ca²⁺ Stimuli->Ca_ion IKK_complex IKK Complex PKC->IKK_complex RIPK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NF_kB NF-κB (p50/p65) IkappaB->NF_kB Inhibits NF_kB_nuc NF-κB (p50/p65) NF_kB->NF_kB_nuc Translocation GSK5498A This compound GSK5498A->RIPK1 Inhibits Cytokine_Gene Cytokine Gene (e.g., IL-2) NF_kB_nuc->Cytokine_Gene Binds to Promoter mRNA mRNA Cytokine_Gene->mRNA Transcription Cytokine Cytokine Secretion (e.g., IL-2) mRNA->Cytokine Translation & Secretion

Caption: Signaling pathway of T-cell activation and cytokine secretion, and the inhibitory action of this compound.

Experimental_Workflow start Start culture Culture Jurkat Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with this compound (1 hour) seed->treat stimulate Stimulate with PMA/Ionomycin (24 hours) treat->stimulate collect Collect Supernatant stimulate->collect viability Perform Cell Viability Assay (Parallel Plate) stimulate->viability elisa Perform IL-2 ELISA collect->elisa analyze Analyze Data elisa->analyze viability->analyze end End analyze->end

Caption: Experimental workflow for studying the effect of this compound on Jurkat cell cytokine secretion.

Logical_Relationship GSK5498A This compound RIPK1 RIPK1 Inhibition GSK5498A->RIPK1 NFkB Reduced NF-κB Activation RIPK1->NFkB Cytokine Decreased Cytokine Secretion NFkB->Cytokine

Caption: Logical relationship of this compound's mechanism of action leading to reduced cytokine secretion.

Application Notes and Protocols for Mast Cell Degranulation Assay Using GSK-5498A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and β-hexosaminidase, from their cytoplasmic granules.[1][2][3] The release of these mediators is a key event in the initiation and propagation of the inflammatory cascade.[4] Consequently, the inhibition of mast cell degranulation is a primary target for the development of novel therapeutics for allergic and inflammatory disorders.

One of the key signaling events triggering mast cell degranulation is a sustained increase in intracellular calcium concentration ([Ca2+]i). This is mediated, in large part, by Calcium Release-Activated Calcium (CRAC) channels, which are essential for store-operated calcium entry (SOCE).[5] GSK-5498A is a potent and selective small molecule inhibitor of CRAC channels (also known as CARC), with an IC50 of 1 μM.[6] By blocking CRAC channels, this compound inhibits the sustained calcium influx required for mast cell degranulation, thereby preventing the release of inflammatory mediators.[6][7] this compound has been shown to inhibit mediator release from human and rat mast cells.[7]

This document provides a detailed protocol for a mast cell degranulation assay using the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for studying mast cell function.[1][2] The assay is based on the quantification of β-hexosaminidase, a stable and reliable marker for mast cell degranulation that is co-released with histamine.[2][8] This protocol is designed to assess the inhibitory potential of this compound on IgE-mediated mast cell degranulation.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

MastCell_Signaling cluster_cascade Intracellular Signaling Cascade cluster_calcium Calcium Influx cluster_degranulation Effector Phase Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI binds Lyn_Syk Lyn/Syk Phosphorylation FceRI->Lyn_Syk cross-linking leads to PLCg PLCγ Activation Lyn_Syk->PLCg IP3 IP3 Generation PLCg->IP3 ER Endoplasmic Reticulum (ER) IP3->ER acts on IP3R Ca_release Ca2+ Release from ER ER->Ca_release STIM1 STIM1 Activation Ca_release->STIM1 Orai1 Orai1 STIM1->Orai1 translocates and activates CRAC CRAC Channel (Store-Operated Ca2+ Entry) Orai1->CRAC Ca_influx Sustained Ca2+ Influx CRAC->Ca_influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation GSK5498A This compound GSK5498A->CRAC inhibits

Caption: IgE-mediated mast cell degranulation pathway and the point of inhibition by this compound.

Experimental Workflow

Degranulation_Workflow cluster_analysis β-Hexosaminidase Assay start Start sensitization 1. Sensitize RBL-2H3 cells with anti-DNP IgE overnight start->sensitization wash1 2. Wash cells to remove unbound IgE sensitization->wash1 preincubation 3. Pre-incubate cells with varying concentrations of this compound wash1->preincubation stimulation 4. Stimulate with DNP-BSA (Antigen) preincubation->stimulation separation 5. Centrifuge to separate supernatant and cell pellet stimulation->separation supernatant 6a. Collect Supernatant (Released β-hex) separation->supernatant lysis 6b. Lyse Cell Pellet (Total β-hex) separation->lysis substrate_add 7. Add p-NAG substrate to supernatant and lysate supernatant->substrate_add lysis->substrate_add incubation 8. Incubate at 37°C substrate_add->incubation stop_reaction 9. Add stop solution incubation->stop_reaction readout 10. Measure absorbance at 405 nm stop_reaction->readout calculation 11. Calculate % Degranulation and % Inhibition readout->calculation end End calculation->end

References

Application Notes and Protocols for GSK-5498A in HEK293 Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5498A is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for store-operated calcium entry (SOCE), a fundamental process in cellular signaling that regulates a variety of cellular functions. In Human Embryonic Kidney (HEK293) cells, which endogenously express the components of CRAC channels, this compound can be utilized to investigate the physiological roles of CRAC channels and the downstream consequences of their inhibition. These application notes provide detailed protocols for determining the effective concentration of this compound in HEK293 cells and assessing its impact on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound selectively blocks CRAC channels, which are composed of ORAI proteins forming the pore in the plasma membrane and STIM proteins acting as calcium sensors in the endoplasmic reticulum (ER). Depletion of ER calcium stores triggers the activation of STIM, which then interacts with and opens the ORAI channels, leading to an influx of extracellular calcium. This compound has been shown to inhibit this calcium influx in HEK293 cells with an IC50 of approximately 1 µM[1]. This inhibition is achieved without affecting the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1[1][2][3].

Signaling Pathway Diagram

CRAC_Channel_Signaling cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ ORAI1 ORAI1 Ca2+_ext->ORAI1 Influx Ca2+_cyt Ca²⁺ ORAI1->Ca2+_cyt Calcineurin Calcineurin Ca2+_cyt->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Translocates & Activates STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion STIM1_active->ORAI1 Activates Ca2+_er Ca²⁺ Ca2+_er->STIM1_inactive High [Ca²⁺] GSK5498A This compound GSK5498A->ORAI1 Inhibits

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in HEK293 cells.

ParameterCell LineValueReference
IC50 (CRAC Channel Inhibition) HEK293 (stably expressing STIM1 and ORAI1)~ 1 µM[1]
Effective Concentration (Calcium Influx Inhibition) Human Embryonic Kidney Cells1 and 10 µM
IC50 (Cell Viability) HEK293Not explicitly determined, but concentrations up to 10 µM are used for functional assays without reported cytotoxicity.Inferred

Experimental Protocols

Cell Culture

HEK293 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Calcium Influx Assay

This protocol is designed to measure the inhibition of store-operated calcium entry by this compound.

Materials:

  • HEK293 cells

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Thapsigargin

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with and without CaCl₂

  • Microplate reader with fluorescence detection (Ex/Em = 490/525 nm)

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS with CaCl₂.

  • Wash the cells once with HBSS with CaCl₂.

  • Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

  • Wash the cells twice with HBSS without CaCl₂.

  • Add 100 µL of HBSS without CaCl₂ containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control and incubate for 20 minutes.

  • Measure the baseline fluorescence for 2 minutes.

  • Add 20 µL of Thapsigargin (1 µM final concentration) to deplete ER calcium stores and continue recording fluorescence for 5-10 minutes.

  • Add 20 µL of CaCl₂ (2 mM final concentration) to initiate calcium influx and record the fluorescence signal for another 10-15 minutes.

  • Analyze the data by calculating the peak fluorescence intensity after CaCl₂ addition and normalize it to the baseline fluorescence. Determine the IC50 value for this compound.

Experimental Workflow:

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plate B Load cells with Fluo-4 AM A->B C Wash and add this compound B->C D Add Thapsigargin (no Ca²⁺) C->D E Add CaCl₂ D->E F Measure Fluorescence E->F G Calculate Peak Intensity F->G H Determine IC50 G->H

Caption: Workflow for the Calcium Influx Assay.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of HEK293 cells, which is an indicator of cell viability.

Materials:

  • HEK293 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HEK293 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed HEK293 cells in 6-well plates and treat with this compound as desired.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting

This protocol allows for the detection of changes in protein expression following this compound treatment. A potential downstream target to investigate is the phosphorylation of NFAT, as its activation is calcium-dependent.

Materials:

  • HEK293 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-NFAT, anti-NFAT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat HEK293 cells with this compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

  • Low signal in Calcium Influx Assay: Ensure cells are healthy and not overgrown. Check the concentration and viability of the Fluo-4 AM dye.

  • High background in Western Blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Variability in MTT Assay: Ensure even cell seeding and proper mixing of the formazan solution before reading the absorbance.

Conclusion

This compound is a valuable tool for studying CRAC channel function in HEK293 cells. The provided protocols offer a framework for investigating its effects on calcium signaling, cell fate, and protein expression. Researchers should optimize the experimental conditions based on their specific research questions and cell culture practices.

References

Application Notes and Protocols: Investigating the Effects of GSK-5498A on CRAC Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for studying the inhibitory effects of GSK-5498A, a selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, using patch-clamp electrophysiology. The protocols outlined below are designed to enable the precise measurement of CRAC channel currents (Icrac) and the quantification of their inhibition by this compound.

Introduction

Calcium Release-Activated Calcium (CRAC) channels are key players in store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types, including immune cells and neurons. The activation of these channels is initiated by the depletion of intracellular calcium stores, primarily from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate the Orai1 channel, the pore-forming subunit of the CRAC channel. This influx of calcium through CRAC channels is critical for a variety of cellular functions, making them an attractive target for therapeutic intervention in inflammatory and other diseases.

This compound is a small molecule inhibitor that selectively targets CRAC channels, with a reported IC50 of 1 µM. Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through channels like CRAC, providing high-resolution data on channel activity and its modulation by compounds such as this compound. This document provides detailed protocols for whole-cell patch-clamp recordings to characterize the inhibitory effects of this compound on CRAC channels.

Key Experimental Protocols

Cell Culture and Preparation

For robust and reproducible measurements of Icrac, it is recommended to use a cell line with a significant and reliable CRAC channel expression.

  • Recommended Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human STIM1 and Orai1 are ideal for amplifying the typically small native Icrac, facilitating more accurate measurements. Alternatively, cell lines with prominent endogenous Icrac, such as Jurkat T cells or RBL-2H3 cells, can be used.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For stable cell lines, include the appropriate selection antibiotic.

  • Cell Plating for Electrophysiology: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure the presence of isolated, healthy cells for patching.

Solutions and Reagents

The composition of the internal (pipette) and external (bath) solutions is critical for isolating Icrac from other ionic currents.

Table 1: Composition of Internal and External Solutions for Icrac Recording

Internal Solution (Pipette) Concentration (mM) External Solution (Bath) Concentration (mM)
Cs-glutamate120NaCl140
CsCl20CaCl220
MgCl22MgCl21
HEPES10HEPES10
BAPTA20Glucose10
Na2-ATP2
Na-GTP0.5
pH adjusted to 7.2 with CsOH pH adjusted to 7.4 with NaOH
Osmolarity ~290 mOsm Osmolarity ~310 mOsm
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. Further dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration in the recording chamber should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Protocol for Icrac Measurement

This protocol describes the steps for recording Icrac in the whole-cell configuration.

  • Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing: Under visual control, approach a single, healthy cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After establishing a GΩ seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Store Depletion and Icrac Activation: The high concentration of the calcium chelator BAPTA in the internal solution will passively deplete the intracellular calcium stores upon dialysis into the cell, leading to the activation of CRAC channels. This activation typically develops over several minutes.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a depolarized level, such as +80 mV, to inactivate voltage-gated ion channels.

    • Apply a series of voltage ramps, for example, from -100 mV to +100 mV over 100 ms, every 2 seconds. The inwardly rectifying current observed at negative potentials is characteristic of Icrac.

  • Data Acquisition: Record the current traces using a suitable patch-clamp amplifier and data acquisition software.

Application of this compound and Data Acquisition
  • Baseline Recording: Once a stable Icrac is established, record a baseline current for at least 2-3 minutes.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Recording of Inhibition: Continue recording the Icrac during the application of this compound until a new steady-state level of inhibition is reached. This may take several minutes.

  • Dose-Response Protocol: To determine the IC50 of this compound, apply a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to different cells or cumulatively to the same cell, allowing for washout between applications if possible.

  • Washout: After recording the effect of the highest concentration, perfuse the chamber with the control external solution to observe any washout of the inhibitory effect.

Data Presentation and Analysis

Quantitative Data Summary

The inhibitory effect of this compound on Icrac should be quantified and presented in a clear, tabular format.

Table 2: Inhibition of Icrac by this compound

This compound Concentration Peak Inward Current (pA/pF) ± SEM (n) % Inhibition ± SEM (n)
Control (0 µM)Value ± SEM (n)0
1 nMValue ± SEM (n)Value ± SEM (n)
10 nMValue ± SEM (n)Value ± SEM (n)
100 nMValue ± SEM (n)Value ± SEM (n)
1 µMValue ± SEM (n)Value ± SEM (n)
10 µMValue ± SEM (n)Value ± SEM (n)
100 µMValue ± SEM (n)Value ± SEM (n)
IC50 (µM) Calculated Value
Data Analysis Protocol
  • Measurement of Peak Inward Current: From the raw current traces elicited by the voltage ramps, measure the peak inward current amplitude at a negative potential (e.g., -100 mV). To account for variations in cell size, normalize the current amplitude to the cell capacitance (pA/pF).

  • Calculation of % Inhibition: For each concentration of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak inward current in the presence of this compound and I_control is the baseline peak inward current.

  • Dose-Response Curve and IC50 Calculation: Plot the % inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the inhibitory effects at different concentrations. Data should be presented as mean ± standard error of the mean (SEM) from 'n' number of independent experiments.

Visualizations

Signaling Pathway of CRAC Channel Activation and Inhibition by this compound

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive Dissociation STIM1_active Active STIM1 STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Closed Orai1 Channel STIM1_active->Orai1_closed Translocation & Binding Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open Gating Ca_influx Ca2+ Influx Orai1_open->Ca_influx GSK5498A This compound GSK5498A->Orai1_open Inhibition Store_Depletion Store Depletion (e.g., by BAPTA) Store_Depletion->ER_Ca Release

Caption: CRAC channel activation pathway and its inhibition by this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

Experimental_Workflow start Start cell_prep Prepare Cells (HEK293-STIM1/Orai1) start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching store_depletion Induce Store Depletion (BAPTA in pipette) patching->store_depletion Icrac_activation Activate Icrac store_depletion->Icrac_activation baseline_rec Record Baseline Icrac Icrac_activation->baseline_rec drug_app Apply this compound (Dose-Response) baseline_rec->drug_app inhibition_rec Record Inhibited Icrac drug_app->inhibition_rec washout Washout inhibition_rec->washout data_analysis Analyze Data (IC50 Calculation) washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound effects on Icrac.

Application Notes and Protocols for GSK-5498A in High-Throughput Screening for Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions. GSK-5498A is an investigative RORγt inverse agonist designed to suppress the inflammatory cascade mediated by Th17 cells. An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound, or compounds with similar mechanisms of action, in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel immunomodulators. The following sections detail the underlying biology, screening workflows, specific experimental protocols, and representative data presentation.

Mechanism of Action: RORγt Inverse Agonism

RORγt, a nuclear receptor, plays a central role in the transcriptional activation of genes essential for Th17 cell function.[1] In its active state, RORγt recruits co-activator proteins to the promoter regions of target genes like IL17A and IL17F, initiating their transcription.[2] Inverse agonists like this compound are thought to bind to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressor complexes instead of co-activators. This action actively represses the basal transcriptional activity of RORγt, leading to a down-regulation of IL-17 production and a dampening of the Th17-mediated inflammatory response.[2][3]

High-Throughput Screening Strategy

A multi-assay, tiered approach is recommended for identifying and validating RORγt inverse agonists. This strategy begins with a broad primary screen to identify initial hits, followed by secondary and tertiary assays to confirm the mechanism of action, assess cellular activity, and determine selectivity.

Data Presentation

The following tables present representative quantitative data for a potent and selective RORγt inverse agonist, analogous to the expected profile of this compound.

Table 1: Biochemical and Cellular Assay Data

Assay TypeDescriptionEndpointRepresentative IC50 (nM)
Primary Screen
RORγt TR-FRETTime-Resolved Fluorescence Resonance Energy Transfer assay measuring direct binding of the compound to the RORγt ligand-binding domain.Disruption of RORγt-coactivator peptide interaction50
Secondary Assays
RORγt Reporter Gene AssayA cell-based assay using a reporter gene (e.g., luciferase) under the control of a ROR-responsive promoter.Inhibition of luciferase expression100
Human Th17 Cell AssayMeasurement of IL-17A secretion from differentiated human Th17 cells.Inhibition of IL-17A production250
Selectivity Assays
RORα TR-FRETTR-FRET assay to assess binding to the related RORα isoform.Disruption of RORα-coactivator peptide interaction>10,000
RORβ TR-FRETTR-FRET assay to assess binding to the related RORβ isoform.Disruption of RORβ-coactivator peptide interaction>10,000
Downstream Functional Assay
Thymocyte Apoptosis AssayEvaluation of apoptosis in mouse double-positive thymocytes, which require RORγt for survival.Induction of Annexin V staining1500

Note: The IC50 values presented are illustrative and should be determined empirically for this compound.

Experimental Protocols

Protocol 1: RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is a primary high-throughput screening method to identify compounds that directly bind to the RORγt ligand-binding domain (LBD) and disrupt its interaction with a co-activator peptide.

Materials:

  • Recombinant human RORγt LBD (tagged, e.g., with GST)

  • Biotinylated steroid receptor coactivator-1 (SRC1) peptide

  • Terbium-conjugated anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated dye (e.g., D2 or Alexa Fluor 647) (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4)

  • This compound and other test compounds in DMSO

  • Low-volume 384-well or 1536-well assay plates

Procedure:

  • Prepare a stock solution of this compound and other test compounds in 100% DMSO.

  • Create a serial dilution of the compounds in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.

  • Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of the compound solutions into the assay plates.

  • Prepare a master mix containing the RORγt LBD and the terbium-conjugated antibody in assay buffer. Incubate for 30 minutes at room temperature.

  • Prepare a second master mix containing the biotinylated SRC1 peptide and the streptavidin-conjugated acceptor in assay buffer.

  • Dispense the RORγt/antibody mix into the assay plates and incubate for 15 minutes.

  • Dispense the peptide/streptavidin mix into the plates. The final assay volume is typically 5-10 µL.

  • Seal the plates and incubate at room temperature for 1-2 hours, protected from light.

  • Read the plates on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). The percent inhibition is determined relative to high (no compound) and low (e.g., a known inhibitor or no RORγt) controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: IL-17 Promoter Luciferase Reporter Assay

This cell-based assay serves as a secondary screen to confirm the functional activity of compounds in a cellular context.

Materials:

  • Jurkat T-cells stably expressing human RORγt and an IL-17 promoter-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)

  • This compound and other test compounds in DMSO

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Luciferase substrate (e.g., Bright-Glo™)

  • White, opaque 384-well cell culture plates

Procedure:

  • Seed the stable Jurkat cell line into 384-well plates at a density of 20,000-40,000 cells per well in 40 µL of culture medium.

  • Dispense test compounds (e.g., 100 nL of a 100x stock) to the plates.

  • Incubate the plates for 1-2 hours at 37°C and 5% CO2.

  • Prepare a stimulation solution of PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) in culture medium.

  • Add 10 µL of the stimulation solution to each well.

  • Incubate the plates for 6-8 hours at 37°C and 5% CO2.

  • Equilibrate the plates to room temperature.

  • Add 25 µL of the luciferase substrate to each well.

  • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to control wells (DMSO vehicle). Calculate the percent inhibition for each compound and determine the IC50 value from a concentration-response curve.

Protocol 3: Human Th17 Cell Differentiation and IL-17A Measurement Assay

This tertiary assay confirms the activity of compounds on primary human T-cells, which is highly relevant to the intended therapeutic application.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T-cell isolation kit

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Th17 differentiation cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4)

  • Culture medium (e.g., X-VIVO 15)

  • This compound and other test compounds in DMSO

  • Human IL-17A ELISA kit

  • 96-well cell culture plates

Procedure:

  • Isolate naïve CD4+ T-cells from human PBMCs using a magnetic bead-based negative selection kit.

  • Plate the naïve T-cells in a 96-well plate at a density of 1x10^5 cells per well.

  • Add the Th17 differentiation cytokine cocktail and anti-CD3/CD28 activation beads to the cells.

  • Immediately add the test compounds at various concentrations.

  • Culture the cells for 3-5 days at 37°C and 5% CO2.

  • After the incubation period, centrifuge the plates and collect the cell culture supernatant.

  • Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for the IL-17A ELISA. Determine the concentration of IL-17A for each compound treatment. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines IL-6, IL-23, TGF-β Receptors Cytokine Receptors Cytokines->Receptors STAT3 STAT3 Receptors->STAT3 Signal Transduction pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Transcription Induction RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Co-repressor Co-repressors (e.g., NCOR1) RORgt_Protein->Co-repressor Recruits IL17_Gene IL17A/F Gene RORgt_Protein->IL17_Gene Co-activator Co-activators (e.g., SRC1) Co-activator->IL17_Gene Binds to RORγt Co-repressor->IL17_Gene Represses IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription GSK5498A This compound GSK5498A->RORgt_Protein Binds & Inhibits

Caption: RORγt signaling pathway and mechanism of this compound action.

HTS_Workflow Start Compound Library (>100k compounds) Primary_Screen Primary Screen: RORγt TR-FRET Assay (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (>3 SD from mean) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Initial Hits Secondary_Screen Secondary Screen: IL-17 Reporter Assay (Cellular Activity) Dose_Response->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Tertiary_Screen Tertiary/Selectivity Screens: - Human Th17 IL-17A Assay - RORα/β Counterscreens - Cytotoxicity Confirmed_Hits->Tertiary_Screen Potent Cellular Hits Lead_Candidates Lead Candidates for Further Optimization Tertiary_Screen->Lead_Candidates

Caption: High-throughput screening workflow for RORγt inverse agonists.

References

Troubleshooting & Optimization

Optimizing GSK-5498A concentration to avoid cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK-5498A to avoid cytotoxicity in their experiments.

Troubleshooting Guides

This section provides guidance on common issues encountered when determining the optimal, non-cytotoxic concentration of this compound.

Issue 1: Observed Cytotoxicity at Expected Efficacious Concentrations

Possible Cause: The effective concentration of this compound for inhibiting Calcium Release-Activated Calcium (CRAC) channels may be close to or overlap with concentrations that induce cytotoxicity in your specific cell type.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Cytotoxicity: It is crucial to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line or primary cells. This allows for the establishment of a therapeutic window.

  • Select a Lower Initial Concentration: Based on the cytotoxicity profile, start with the highest concentration that results in minimal to no cell death (e.g., >90% cell viability).

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of this compound's cytotoxic effects. Shorter incubation times may be sufficient to observe the desired inhibitory effect without inducing significant cell death.

  • Consider a Different Cell Viability Assay: The choice of cytotoxicity assay can influence the results. Consider using orthogonal methods to confirm your findings. For example, if you are using a metabolic assay like MTT, you could confirm the results with a membrane integrity assay like a Lactate Dehydrogenase (LDH) release assay.

  • Optimize Cell Seeding Density: Cell density can impact the apparent cytotoxicity of a compound. Ensure you are using a consistent and optimal seeding density for your chosen assay.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Variability in experimental conditions can lead to inconsistent cytotoxicity data.

Troubleshooting Steps:

  • Standardize Protocol: Ensure all experimental parameters, including cell passage number, seeding density, incubation time, and this compound dilution method, are consistent across all experiments.

  • Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound dilutions to account for any solvent-induced toxicity.

  • Positive Control: Include a known cytotoxic compound as a positive control to ensure the assay is performing as expected.

  • Reagent Quality: Ensure that this compound and all assay reagents are of high quality and have been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound to avoid cytotoxicity?

A1: As of the latest available information, specific IC50 values for the cytotoxicity of this compound across a wide range of cell lines are not publicly available. Therefore, it is essential to determine the optimal, non-cytotoxic concentration empirically for your specific cell type and experimental conditions. We recommend starting with a broad concentration range (e.g., 0.1 nM to 100 µM) in a preliminary cytotoxicity assay to identify a suitable working concentration range.

Q2: Which cell viability assay is best for assessing this compound cytotoxicity?

A2: The choice of assay depends on the suspected mechanism of cytotoxicity and your experimental setup. Commonly used and reliable methods include:

  • MTT Assay: Measures metabolic activity, which is often correlated with cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.

  • Annexin V/Propidium Iodide Staining: Allows for the differentiation between apoptotic and necrotic cells via flow cytometry.

It is often advisable to use at least two different methods to confirm the results.

Q3: How does the mechanism of action of this compound relate to potential cytotoxicity?

A3: this compound is an inhibitor of CRAC channels, which are crucial for store-operated calcium entry (SOCE) into cells. By blocking calcium influx, this compound can disrupt calcium homeostasis. Prolonged or excessive disruption of intracellular calcium signaling can trigger various cellular stress responses, potentially leading to apoptosis or necrosis.

Q4: Can I use this compound in long-term experiments?

A4: The suitability of this compound for long-term experiments will depend on its cytotoxic profile in your specific cell model. If significant cytotoxicity is observed at the desired effective concentration over time, consider experimental designs with shorter exposure times or repeated, intermittent dosing. A thorough time-course cytotoxicity experiment is crucial to answer this question for your system.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific public data for this compound is limited. Researchers must generate their own data for their specific cell lines.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Jurkat (T-lymphocyte)MTT48~15
Primary Human T-cellsLDH Release72> 25
A549 (Lung Carcinoma)MTT48~20
HEK293 (Embryonic Kidney)Trypan Blue24> 50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium alone (blank), vehicle control (DMSO), and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol outlines a general procedure for measuring LDH release to assess cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

G cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum CRAC_Channel CRAC Channel (Orai1) Ca_Cytosol Cytosolic Ca2+ CRAC_Channel->Ca_Cytosol 8. Ca2+ Influx PLC PLC IP3 IP3 PLC->IP3 3. Generates Receptor Receptor Receptor->PLC 2. Activation STIM1 STIM1 STIM1->CRAC_Channel 7. Activates Ca_Store Ca2+ Store Ca_Store->STIM1 6. Senses Ca2+ depletion IP3R IP3R IP3->IP3R 4. Binds to IP3R->Ca_Store 5. Ca2+ Release Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_Cytosol->Downstream GSK5498A This compound GSK5498A->CRAC_Channel Inhibits

Caption: CRAC Channel Signaling Pathway and this compound Inhibition.

G Seed_Cells Seed cells in 96-well plate Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with This compound Prepare_Compound->Treat_Cells Incubate Incubate for desired duration (24, 48, 72h) Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT, LDH substrate) Incubate->Add_Reagent Measure Measure signal (Absorbance/Fluorescence) Add_Reagent->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Determining Cytotoxicity.

How to prevent GSK-5498A precipitation from DMSO stock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of GSK-5498A, with a specific focus on preventing its precipitation from DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my DMSO stock solution. What should I do?

A1: If you observe precipitation in your DMSO stock, it is recommended to gently warm the solution to 37°C and vortex or sonicate it to try and redissolve the compound.[1] If the precipitate does not dissolve, it is best to discard the stock and prepare a fresh one, as the concentration will no longer be accurate. To prevent this from happening in the future, please refer to the troubleshooting guide below.

Q2: What is the recommended storage condition for this compound in DMSO?

A2: For optimal stability and to minimize precipitation, it is recommended to store this compound stock solutions in small aliquots at -80°C for long-term storage (up to 6 months).[2] For short-term storage, 4°C is acceptable for up to 2 weeks.[2] Avoid repeated freeze-thaw cycles as this can promote precipitation.[3][4]

Q3: What is the maximum recommended concentration for a this compound DMSO stock solution?

Q4: Can I store my diluted, aqueous working solutions of this compound?

A4: It is not recommended to store aqueous working solutions of this compound. Due to the lower solubility of many organic compounds in aqueous solutions compared to DMSO, the compound is likely to precipitate over time.[5] Always prepare fresh working solutions from your DMSO stock for each experiment.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses common issues that can lead to the precipitation of this compound from DMSO stock and when preparing aqueous working solutions.

Problem Potential Cause Recommended Solution
Precipitation in DMSO Stock Stock concentration is too high.Prepare a new stock solution at a lower concentration (e.g., 10 mM).
Improper storage.Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[2] Avoid repeated freeze-thaw cycles.[3]
Moisture contamination in DMSO.Use high-purity, anhydrous DMSO. Keep the DMSO stock tightly sealed to prevent water absorption.
Precipitation Upon Dilution in Aqueous Buffer/Media "Salting out" effect.The high concentration of salts in buffers can reduce the solubility of organic compounds.[1]
Rapid change in solvent polarity.Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in DMSO first to lower the compound's concentration before the final dilution into the aqueous medium.[6]
Final DMSO concentration is too low.Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically up to 0.1-0.5%, but this should be optimized for your specific cell line or assay.[6]
Working solution prepared in advance.Prepare aqueous working solutions fresh for each experiment and use them immediately.

Experimental Protocols

Protocol for Preparing a 10 mM this compound DMSO Stock Solution

Materials:

  • This compound powder (MW: 399.29 g/mol )[2]

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.99 mg of this compound.

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C for a few minutes and vortex again. Sonication for a short period can also aid in dissolution.[1]

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.[2]

Visualizations

This compound Mechanism of Action

This compound is an inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including T-cells and mast cells. By blocking CRAC channels, this compound prevents the influx of extracellular calcium, thereby inhibiting downstream signaling pathways that are dependent on sustained intracellular calcium levels.[2][7]

GSK5498A_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ Stores STIM1 STIM1 ER_Ca->STIM1 Depletion leads to STIM1 activation CRAC CRAC Channel (Orai1) CRAC->Ca_Influx Ca²⁺ STIM1->CRAC Gating Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream GSK5498A This compound GSK5498A->CRAC Inhibition

Caption: Signaling pathway of CRAC channel activation and its inhibition by this compound.

Experimental Workflow for Preventing Precipitation

The following workflow outlines the key steps to minimize the risk of this compound precipitation during stock preparation and use in cell-based assays.

Precipitation_Prevention_Workflow start Start prep_stock Prepare Stock in Anhydrous DMSO (e.g., 10 mM) start->prep_stock dissolve Ensure Complete Dissolution (Vortex/Warm/Sonicate) prep_stock->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw serial_dilute Perform Serial Dilutions in DMSO (if needed) thaw->serial_dilute final_dilute Add to Aqueous Medium for Final Working Concentration serial_dilute->final_dilute use_immediately Use Immediately in Assay final_dilute->use_immediately end End use_immediately->end

Caption: Recommended workflow for preparing and using this compound to prevent precipitation.

References

Technical Support Center: Improving GSK-5498A Efficacy in Primary T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the assumption that GSK-5498A is an inhibitor of Glycogen Synthase Kinase 3 (GSK-3). The guidance provided is based on the known mechanisms and effects of GSK-3 inhibitors in primary T-cell cultures. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a GSK-3 inhibitor like this compound in T-cells?

GSK-3 is a serine/threonine kinase that is typically active in resting T-cells and becomes inactivated upon T-cell activation.[1] By inhibiting GSK-3, this compound can modulate multiple downstream signaling pathways. A key effect is the enhancement of T-cell effector functions. Mechanistically, GSK-3 inhibition leads to an increase in the transcription factor T-bet (Tbx21).[2][3][4] T-bet, in turn, suppresses the transcription of inhibitory receptors like PD-1 and LAG-3.[3][4][5] This reduction in inhibitory signaling can lead to increased cytolytic activity of CD8+ T-cells, enhanced proliferation, and greater cytokine production.[2][6]

Q2: What are the expected effects of this compound on primary T-cell function?

Inhibition of GSK-3 is expected to enhance T-cell effector functions. This includes:

  • Increased Cytotoxicity: GSK-3 inhibition can significantly boost the killing efficiency of cytotoxic T lymphocytes (CTLs).[1][2]

  • Enhanced Proliferation: By substituting for CD28 co-stimulation signals, GSK-3 inhibitors can promote T-cell proliferation.[7]

  • Modulated Cytokine Production: Treatment with GSK-3 inhibitors can lead to increased production of effector cytokines like IL-2.[6]

  • Reduced T-cell Motility: Some studies have shown that long-term incubation with GSK-3 inhibitors can reduce T-cell motility and the number of cell-to-cell contacts. However, this is often overridden by the increased cytolytic potential of the T-cells.[1][3]

Q3: How do I determine the optimal concentration and incubation time for this compound in my T-cell cultures?

The optimal concentration and incubation time are critical parameters that must be determined empirically for each primary T-cell culture system.

  • Concentration: Start with a dose-response experiment. A typical starting range for small molecule inhibitors is 0.1 to 10 µM. Assess both efficacy (e.g., cytokine production, proliferation) and cytotoxicity (e.g., using a viability assay like Trypan Blue or Annexin V staining) across the concentration range.

  • Incubation Time: The effects of GSK-3 inhibition can be time-dependent. Some effects on motility require long-term incubation (days), whereas effects on CTL function can be observed after shorter periods.[1] An experiment comparing different incubation times (e.g., 24, 48, 72 hours) is recommended.

Q4: Can this compound be used in combination with other T-cell activating agents?

Yes, GSK-3 inhibitors are often used in conjunction with standard T-cell activation methods, such as anti-CD3/CD28 antibodies or specific peptide antigens presented by APCs. GSK-3 inhibition can compensate for a lack of CD28 co-stimulation, suggesting it can enhance T-cell responses even under suboptimal activation conditions.[3][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Efficacy (e.g., no increase in proliferation or cytokine production) Suboptimal Inhibitor Concentration: The concentration of this compound may be too low.Perform a dose-response titration to identify the optimal effective concentration.
Inadequate T-Cell Activation: The primary stimulation (e.g., anti-CD3/CD28) may be insufficient.Ensure T-cell activation reagents are fresh and used at optimal concentrations. Confirm activation by checking for markers like CD69 or CD25 expression.
Inhibitor Instability: The compound may be degrading in the culture medium.Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles.
Cell Density Issues: T-cell density may be too high or too low, affecting cell-to-cell contact and response to stimuli.Optimize the seeding density of your primary T-cell cultures.
High Cytotoxicity / Low Cell Viability Inhibitor Concentration Too High: this compound may be causing off-target effects or inducing apoptosis at the concentration used.Perform a dose-response curve and assess viability using Trypan Blue, Annexin V/PI staining, or a similar method to determine the IC50 and a non-toxic working concentration.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments.[1]
Poor Primary Cell Health: The initial T-cell population may have low viability due to isolation or handling procedures.Assess the viability of T-cells immediately after isolation and before starting the experiment. Optimize cell handling protocols.
High Experimental Variability Inconsistent T-Cell Donors: Primary T-cells from different donors can have significant functional differences.Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data on a per-donor basis before pooling.
Inconsistent Cell Culture Conditions: Minor variations in media, supplements, CO2 levels, or temperature can affect T-cell responses.Standardize all cell culture protocols and reagents. Ensure consistent handling and incubation conditions for all experimental plates.
Pipetting Errors: Inaccurate pipetting of the inhibitor or cells can lead to significant variability.Use calibrated pipettes and ensure thorough mixing when preparing dilutions and plating cells.

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound on T-Cell Proliferation

This protocol uses a fluorescent dye dilution assay to measure T-cell proliferation.

Materials:

  • Primary human T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 50 µM β-mercaptoethanol)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-based)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well U-bottom plate

  • Flow cytometer

Methodology:

  • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Label T-cells with the cell proliferation dye according to the manufacturer's instructions.

  • Resuspend labeled T-cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to each well of a 96-well plate pre-coated with anti-CD3 antibody (or containing anti-CD3/CD28 beads).

  • Prepare serial dilutions of this compound in complete RPMI-1640. Add 100 µL of these dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a "no inhibitor" positive control and a "vehicle (DMSO) only" control.

  • Add soluble anti-CD28 antibody to all wells (if not using beads).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Gate on the live lymphocyte population and measure the dilution of the proliferation dye. Each peak of reduced fluorescence represents a cell division.

Protocol 2: Assessment of this compound on T-Cell Cytotoxicity

This protocol describes a standard lactate dehydrogenase (LDH) release assay to measure the cytotoxic activity of CTLs.

Materials:

  • Effector Cells: Antigen-specific CD8+ T-cells (CTLs) generated in the presence or absence of this compound for 5-7 days.[1]

  • Target Cells: A suitable target cell line (e.g., a tumor cell line) that expresses the relevant antigen.

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well round-bottom plate

Methodology:

  • Generate CTLs by co-culturing primary T-cells with peptide-pulsed antigen-presenting cells for 5-7 days. Culture one set of cells with an optimized concentration of this compound and a control set without the inhibitor.

  • Harvest and wash the target cells, then resuspend them at 1 x 10^5 cells/mL in assay medium. Add 100 µL to each well.

  • Harvest and count the effector CTLs. Prepare dilutions to achieve various Effector-to-Target (E:T) ratios (e.g., 25:1, 10:1, 5:1, 2:1).[1]

  • Add 100 µL of the effector cell suspensions to the wells containing target cells.

  • Set up control wells:

    • Spontaneous Release (Target): Target cells with medium only.

    • Maximum Release (Target): Target cells with lysis buffer from the kit.

    • Spontaneous Release (Effector): Effector cells with medium only.

  • Centrifuge the plate briefly at 250 x g for 3 minutes to initiate cell contact.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate again at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Add the LDH reaction mixture from the kit and incubate as per the manufacturer's instructions.

  • Measure the absorbance on a plate reader. Calculate the percentage of specific lysis using the formula provided in the kit.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the expected outcomes of this compound treatment. Actual results may vary.

Table 1: Expected Dose-Dependent Effect of this compound on T-Cell Proliferation

This compound Conc. (µM)% Proliferation (Relative to Control)% Cell Viability
0 (Control)100%95%
0.1120%94%
1.0180%92%
5.0250%85%
10.0150% (potential cytotoxicity)60%

Table 2: Expected Dose-Dependent Effect of this compound on Cytokine Production (IL-2)

This compound Conc. (µM)IL-2 Concentration (pg/mL)
0 (Control)500
0.1750
1.01500
5.02200
10.01200 (potential cytotoxicity)

Visualizations

Caption: GSK-3 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental_Workflow cluster_assays Efficacy & Cytotoxicity Assessment start Start isolate Isolate Primary T-cells from PBMC start->isolate viability1 Assess Initial Viability (e.g., Trypan Blue) isolate->viability1 activate Activate T-cells (e.g., anti-CD3/CD28) viability1->activate treat Treat with this compound (Dose-Response) & Controls (Vehicle) activate->treat culture Culture for 24-72 hours treat->culture prolif Proliferation Assay (e.g., CFSE dilution) culture->prolif cyto Cytotoxicity Assay (e.g., LDH release) culture->cyto cytokine Cytokine Analysis (e.g., ELISA, Flow) culture->cytokine viability2 Final Viability Assay (e.g., Annexin V/PI) culture->viability2 analyze Analyze Data & Determine Optimal Dose prolif->analyze cyto->analyze cytokine->analyze viability2->analyze finish End analyze->finish

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Workflow start Low Efficacy Observed q1 Is cell viability low? start->q1 sol_viability Troubleshoot Cytotoxicity: 1. Lower inhibitor dose. 2. Check solvent concentration. 3. Assess initial cell health. q1->sol_viability Yes q2 Are activation controls (no inhibitor) working? q1->q2 No sol_activation Troubleshoot T-cell Activation: 1. Check anti-CD3/CD28 reagents. 2. Optimize cell density. 3. Verify activation markers (CD69/CD25). q2->sol_activation No q3 Did you perform a dose-response experiment? q2->q3 Yes sol_dose Perform Dose-Response: Test a wider range of concentrations (e.g., 0.01 µM to 20 µM). q3->sol_dose No sol_final Consider Inhibitor Stability: 1. Prepare fresh stock solutions. 2. Minimize freeze-thaw cycles. q3->sol_final Yes

Caption: Troubleshooting workflow for low efficacy of this compound.

References

Technical Support Center: Addressing Experimental Variability in GSK-5498A Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when using GSK-5498A in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. CRAC channels are a primary route for calcium entry into various cell types, particularly immune cells, following the depletion of intracellular calcium stores. This compound blocks these channels, thereby inhibiting the influx of extracellular calcium. This mechanism makes it a valuable tool for studying cellular processes dependent on store-operated calcium entry (SOCE).

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound has been consistently reported to be approximately 1 µM in various cell systems, including human embryonic kidney (HEK) cells stably expressing STIM1 and ORAI1, the key components of the CRAC channel. In Jurkat cells, a human T lymphocyte cell line, a pIC50 of 6.3 has been reported when using the calcium-sensitive dye Fluo-4 AM.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been demonstrated to effectively inhibit CRAC channels and subsequent calcium influx in a variety of cell lines and primary cells, including:

  • Human Embryonic Kidney (HEK293) cells

  • Jurkat cells (a human T-cell line)

  • Rat Basophilic Leukemia (RBL) cells

  • Primary T-cells

  • Mast cells

Q4: What are the common applications of this compound in research?

A4: this compound is primarily used as a research tool to:

  • Investigate the role of CRAC channels in various cellular functions.

  • Study the impact of inhibiting store-operated calcium entry on cell signaling pathways.

  • Explore the therapeutic potential of CRAC channel inhibition in inflammatory and autoimmune disorders.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and common calcium flux assay components.

Table 1: this compound Potency

ParameterValueCell LineAssay Conditions
IC50~1 µMHEK293 cells expressing STIM1/ORAI1Electrophysiology
pIC506.3Jurkat cellsFluo-4 AM calcium flux assay

Table 2: Common Calcium Indicator Dyes

DyeExcitation (nm)Emission (nm)Key Features
Fluo-4~494~516Single wavelength, significant fluorescence increase upon Ca2+ binding.
Fura-2~340 / ~380~510Ratiometric, reduces effects of uneven dye loading and photobleaching.
Indo-1~350~405 / ~485Ratiometric, commonly used in flow cytometry.
Fluo-8~490~520Brighter than Fluo-4, suitable for high-throughput screening.

Table 3: Recommended Cell Seeding Densities

Plate FormatCell Density (cells/well)
96-well40,000 - 80,000
384-well10,000 - 20,000

Signaling Pathway and Experimental Workflow Diagrams

CRAC_Channel_Signaling_Pathway CRAC Channel Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Ca2+ unbound STIM1_inactive->STIM1_active Store Depletion ORAI1_closed ORAI1 Channel (Closed) STIM1_active->ORAI1_closed Translocation & Coupling Ca_store Ca2+ Store ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Activation Ca_influx Ca2+ Influx ORAI1_open->Ca_influx PLC PLC IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC Agonist Agonist Agonist->GPCR IP3R IP3 Receptor IP3->IP3R IP3R->Ca_store Ca2+ release GSK5498A This compound GSK5498A->ORAI1_open Inhibition

CRAC Channel Signaling Pathway

Calcium_Flux_Assay_Workflow Calcium Flux Assay Experimental Workflow start Start plate_cells Plate cells in microplate start->plate_cells incubate_cells Incubate cells overnight plate_cells->incubate_cells prepare_dye Prepare calcium indicator dye solution incubate_cells->prepare_dye load_dye Load cells with dye (e.g., Fluo-4 AM) prepare_dye->load_dye incubate_dye Incubate for dye de-esterification load_dye->incubate_dye prepare_compounds Prepare this compound and control solutions incubate_dye->prepare_compounds add_inhibitor Add this compound (pre-incubation) prepare_compounds->add_inhibitor measure_baseline Measure baseline fluorescence add_inhibitor->measure_baseline add_agonist Add agonist to stimulate Ca2+ release measure_baseline->add_agonist measure_response Measure fluorescence kinetics add_agonist->measure_response analyze_data Analyze data (e.g., peak fluorescence, AUC) measure_response->analyze_data end End analyze_data->end

Calcium Flux Assay Workflow

Experimental Protocol: Calcium Flux Assay for this compound Inhibition of CRAC Channels

This protocol is designed for a 96-well plate format using a fluorescent plate reader.

Materials:

  • Adherent cells expressing CRAC channels (e.g., HEK293 with STIM1/ORAI1, or Jurkat cells)

  • Cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CRAC channel agonist (e.g., Thapsigargin or an ionophore like Ionomycin for positive control)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into a 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typical. If using Pluronic F-127, add it to the dye solution (final concentration ~0.02%).

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the 2X dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 nM to 10 µM). Prepare a vehicle control (DMSO in assay buffer).

  • Assay Execution:

    • After dye incubation, gently wash the cells twice with 100 µL of assay buffer, being careful not to dislodge the cells.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.

    • Place the plate in a fluorescent plate reader and set the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add 50 µL of the CRAC channel agonist (e.g., 1 µM Thapsigargin) to all wells simultaneously using the instrument's injector.

    • Immediately begin kinetic reading of fluorescence for 5-10 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Troubleshooting_Decision_Tree Troubleshooting this compound Calcium Flux Assays cluster_signal Low or No Signal cluster_variability High Variability cluster_gsk This compound Issues cluster_background High Background start Problem Encountered low_signal Low or No Ca2+ Signal start->low_signal high_variability High Well-to-Well Variability start->high_variability gsk_issue Inconsistent this compound Inhibition start->gsk_issue high_background High Background Fluorescence start->high_background check_cells Check cell health and density low_signal->check_cells check_dye Optimize dye concentration and loading time low_signal->check_dye check_agonist Verify agonist activity and concentration low_signal->check_agonist check_plating Ensure even cell seeding high_variability->check_plating check_washing Gentle and consistent washing steps high_variability->check_washing check_dispensing Calibrate and check liquid handling high_variability->check_dispensing check_solubility Check this compound solubility and stability in buffer gsk_issue->check_solubility check_preincubation Optimize pre-incubation time gsk_issue->check_preincubation check_offtarget Consider potential off-target effects at high concentrations gsk_issue->check_offtarget check_wash Ensure adequate washing after dye loading high_background->check_wash check_media Check for autofluorescence of media components high_background->check_media check_compound Test for this compound autofluorescence high_background->check_compound

Troubleshooting Decision Tree

Problem: Low or No Calcium Signal

  • Possible Cause: Poor cell health or incorrect cell density.

    • Solution: Ensure cells are healthy and within a passage number appropriate for the cell line. Optimize cell seeding density; too few cells will result in a weak signal, while too many can lead to a confluent monolayer that responds poorly.

  • Possible Cause: Suboptimal dye loading.

    • Solution: Titrate the concentration of the calcium indicator dye and optimize the loading time and temperature for your specific cell type. The optimal concentration can vary between cell types.[1]

  • Possible Cause: Inactive or incorrect concentration of the agonist.

    • Solution: Verify the activity and concentration of your agonist (e.g., Thapsigargin). Prepare fresh solutions and consider testing a dose-response of the agonist to ensure you are using a concentration that elicits a maximal response.

Problem: High Well-to-Well Variability

  • Possible Cause: Uneven cell plating.

    • Solution: Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the plate.

  • Possible Cause: Inconsistent washing steps.

    • Solution: Perform washing steps gently and consistently to avoid variable cell loss between wells.

  • Possible Cause: Inaccurate liquid handling.

    • Solution: Calibrate and verify the accuracy of pipettes and automated liquid handlers. Ensure consistent and rapid addition of agonist to all wells.

Problem: Inconsistent this compound Inhibition

  • Possible Cause: Poor solubility or stability of this compound.

    • Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) and consistent across all wells. Check for any precipitation of the compound in the assay buffer. The stability of compounds in cell culture media can vary, so it's important to prepare fresh dilutions.

  • Possible Cause: Insufficient pre-incubation time.

    • Solution: Optimize the pre-incubation time with this compound to ensure it has sufficient time to bind to the CRAC channels.

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: While this compound is selective for CRAC channels, at very high concentrations, off-target effects can occur with any inhibitor. If you observe unusual cellular responses at the highest concentrations of your dose-response curve, it may be indicative of off-target activity. It's important to use the lowest effective concentration possible.

Problem: High Background Fluorescence

  • Possible Cause: Incomplete removal of extracellular dye.

    • Solution: Ensure thorough but gentle washing after the dye loading step to remove any dye that has not been taken up by the cells.

  • Possible Cause: Autofluorescence from media components or the compound itself.

    • Solution: Use phenol red-free media or buffer during the assay. Test for autofluorescence of this compound at the concentrations used by measuring its fluorescence in cell-free wells.

  • Possible Cause: Dye leakage from cells.

    • Solution: Some cell types may actively transport the dye out of the cell. The use of probenecid in the assay buffer can help to inhibit this process.

References

Technical Support Center: GSK-5498A Vehicle Control for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective in vitro use of GSK-5498A, a selective inhibitor of the Calcium-Release Activated Calcium (CRAC) channel. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: The recommended vehicle for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] this compound is a hydrophobic molecule, and DMSO is a powerful and commonly used solvent for such compounds in cell-based assays.

Q2: What is the maximum final concentration of DMSO that should be used in my cell culture experiments?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle toxicity test to determine the optimal concentration for your specific cell type.

Q3: How should I prepare a stock solution of this compound?

A3: A stock solution of this compound can be prepared by dissolving the compound in 100% DMSO. For example, a 30 mg/mL stock solution in DMSO has been reported.[1] It is recommended to prepare a high-concentration stock solution to minimize the volume of DMSO added to your cell culture, thus keeping the final DMSO concentration low. Store stock solutions at -20°C or -80°C for long-term stability.[1]

Q4: How do I properly control for the effects of the vehicle in my experiments?

A4: It is essential to include a "vehicle control" in every experiment. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound, but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence or signal in vehicle control wells 1. Contaminated reagents or medium. 2. Intrinsic fluorescence of the vehicle at the tested concentration. 3. Cell stress or death due to high DMSO concentration.1. Use fresh, sterile reagents and medium. 2. Test the fluorescence of the vehicle alone at the experimental wavelength. 3. Perform a DMSO toxicity curve to determine a non-toxic concentration. Reduce the final DMSO concentration if necessary.
Inconsistent or variable results between replicate wells 1. Inaccurate pipetting or mixing. 2. Uneven cell seeding density. 3. Temperature fluctuations during the assay. 4. Edge effects in the microplate.1. Use calibrated pipettes and ensure thorough but gentle mixing of solutions. 2. Ensure a homogenous cell suspension before seeding. 3. Pre-warm all reagents and plates to the assay temperature. Maintain a stable temperature throughout the experiment. 4. Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.
No observable effect of this compound 1. Incorrect concentration of this compound. 2. Degraded or inactive compound. 3. Insufficient stimulation to activate CRAC channels. 4. Issues with the assay detection system.1. Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration. The reported IC50 is 1 µM.[1] 2. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. 3. Confirm that your method of store depletion (e.g., using thapsigargin) is effectively activating CRAC channels. 4. Check the settings and functionality of your plate reader or flow cytometer. Run positive controls to ensure the assay is working correctly.
Unexpected cell death in this compound-treated wells 1. This compound concentration is too high. 2. Off-target effects of the compound. 3. Synergistic toxicity with the vehicle.1. Perform a dose-response curve to identify a non-toxic working concentration. 2. Review literature for known off-target effects of CRAC channel inhibitors. 3. Ensure the final DMSO concentration is well below the toxic threshold for your cells.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions of this compound from a DMSO stock for use in in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM or 30 mg/mL).[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions from your high-concentration stock.

    • Dilute the stock solution in 100% DMSO.

  • Prepare Final Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock or intermediate solution.

    • Dilute the DMSO solution into pre-warmed cell culture medium to achieve the final desired concentrations of this compound.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (or the predetermined non-toxic limit for your cells).

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

Quantitative Data Summary:

ParameterValueReference
This compound IC50 1 µM[1]
Recommended Vehicle DMSO[1]
Recommended Final DMSO Concentration ≤ 0.1%General Best Practice
Stock Solution Example 30 mg/mL in DMSO[1]
Stock Solution Storage -20°C or -80°C[1]
Protocol 2: In Vitro CRAC Channel Inhibition Assay using a Calcium Flux Readout

This protocol provides a general workflow for assessing the inhibitory effect of this compound on CRAC channel activity in a cell line such as Jurkat T cells.

Materials:

  • Jurkat T cells

  • Complete RPMI 1640 medium

  • This compound working solutions and vehicle control

  • Thapsigargin (store-depleting agent)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Culture Jurkat T cells according to standard protocols.

    • On the day of the assay, harvest the cells and wash them with Ca²⁺-free HBSS.

    • Resuspend the cells in Ca²⁺-free HBSS at a density of 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye (e.g., Fluo-8 AM) and Pluronic F-127 in Ca²⁺-free HBSS.

    • Add an equal volume of the dye loading solution to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Cell Plating and Compound Incubation:

    • After incubation, centrifuge the cells and resuspend them in Ca²⁺-free HBSS.

    • Plate the cells into a 96-well black, clear-bottom plate.

    • Add the this compound working solutions and the vehicle control to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to record the fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for each well.

    • To induce store-operated calcium entry (SOCE), first add thapsigargin to all wells to deplete intracellular calcium stores.

    • After a short incubation, add a solution containing Ca²⁺ to the wells.

    • Continue to record the fluorescence intensity. Inhibition of the calcium influx by this compound will result in a lower fluorescence signal compared to the vehicle control.

Visualizations

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca²⁺ bound) STIM1_active STIM1 (Ca²⁺ unbound) STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Clustering & Interaction Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Gating Ca_Influx Ca²⁺ Influx Orai1_open->Ca_Influx Store_Depletion Store Depletion (e.g., Thapsigargin) Store_Depletion->STIM1_inactive Ca²⁺ release Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream_Signaling GSK5498A This compound GSK5498A->Orai1_open Blockade

Caption: CRAC Channel Signaling Pathway and this compound Inhibition.

G A Prepare this compound Stock (in 100% DMSO) B Prepare Working Solutions (Dilute in Media, Final DMSO ≤ 0.1%) A->B C Prepare Vehicle Control (Media + matching DMSO conc.) A->C E Add this compound or Vehicle Control B->E C->E D Seed Cells in 96-well Plate D->E F Incubate E->F G Perform In Vitro Assay (e.g., Calcium Flux, Cytokine Release) F->G H Data Acquisition & Analysis G->H

References

Determining the optimal incubation time for GSK-5498A treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-5498A, a selective CRAC (Calcium-Release Activated Calcium) channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of Calcium-Release Activated Calcium (CRAC) channels. These channels are critical for store-operated calcium entry (SOCE) in various cell types. The primary components of CRAC channels are the STIM proteins in the endoplasmic reticulum (ER) membrane and the Orai proteins in the plasma membrane. When calcium stores in the ER are depleted, STIM proteins sense this change, translocate to the ER-plasma membrane junctions, and activate Orai channels, leading to an influx of extracellular calcium. This compound blocks this calcium influx, thereby inhibiting downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the activation of NFAT (Nuclear Factor of Activated T-cells) which is crucial for the expression of pro-inflammatory cytokines in T-cells.

Q2: What is the IC50 of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM for CRAC channels.

Q3: What are the common applications of this compound?

A3: this compound is primarily used in research to study the role of CRAC channels and SOCE in various cellular processes. Due to its inhibitory effect on immune cells, it is often used in studies related to inflammation, autoimmune disorders, and allergy. Specifically, it has been shown to inhibit the release of mediators from mast cells and pro-inflammatory cytokines from T-cells.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered a selective CRAC channel inhibitor, like many small molecules, the possibility of off-target effects should be considered. It is always recommended to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of CRAC channels. Some related GSK compounds have been shown to also inhibit TRPV6 channels at higher concentrations.

Troubleshooting Guide: Determining the Optimal Incubation Time

One of the most critical parameters for a successful experiment with this compound is the incubation time. The optimal time can vary significantly depending on the cell type, the specific biological endpoint being measured, and the concentration of the inhibitor.

Problem: I am not seeing the expected inhibitory effect of this compound.

Possible Cause Suggested Solution
Insufficient Incubation Time The inhibitor may not have had enough time to bind to the CRAC channels and exert its effect. For rapid events like calcium influx, a short pre-incubation of 20-30 minutes may be sufficient. For longer-term assays like cytokine release or gene expression, a much longer incubation (e.g., several hours to 24 hours or more) might be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Inappropriate Concentration The concentration of this compound may be too low for your specific cell type or experimental conditions. While the reported IC50 is 1 µM, the optimal concentration can vary. Perform a dose-response experiment to determine the most effective concentration for your system.
Cell Health and Viability Prolonged incubation with any compound can affect cell viability. Ensure that the incubation time and concentration of this compound are not causing significant cytotoxicity, which could confound your results. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your main experiment.
Assay-Specific Kinetics The kinetics of the biological process you are measuring will influence the required incubation time. For example, inhibiting cytokine gene transcription will require a longer incubation than blocking the initial calcium signal that triggers it. Consider the timeline of the cellular events you are studying.

Problem: I am observing high variability between my replicates.

Possible Cause Suggested Solution
Inconsistent Incubation Timing Even small variations in incubation time between wells or experiments can lead to variability, especially if the inhibitory effect has not reached a plateau. Ensure precise and consistent timing for all samples.
Compound Stability In long-term experiments, the stability of this compound in your culture medium could be a factor. For incubation times exceeding 24 hours, consider replenishing the medium with fresh inhibitor.
Cell Seeding Density Variations in cell number per well can lead to inconsistent results. Ensure a uniform cell seeding density across all wells of your plate.

Data Presentation

The optimal incubation time for CRAC channel inhibitors is context-dependent. The following table summarizes reported pre-incubation times and effective concentrations for this compound and other relevant CRAC channel inhibitors to provide a starting point for experimental design.

CompoundCell TypeAssayConcentrationIncubation TimeOutcome
This compound N/ACRAC channel inhibition1 µMNot SpecifiedIC50
GSK-7975A RBL mast cellsThapsigargin-induced Ca2+ entry0.8 ± 0.1 µM (IC50)30 minutesInhibition of Ca2+ influx[1]
BTP2 (YM-58483) Jurkat T cellsSOCE10 nM (IC50)18-24 hoursFull inhibition of CRAC channels[2]
BTP2 (YM-58483) RBL-1 cellsICRAC10 µM~20 minutesSignificant suppression of ICRAC
CM4620 Human pancreatic aciniIntracellular trypsin activation3 µM30 minutesBlocked CCh- or TLCS-induced trypsin activity[3]

Experimental Protocols

Protocol: Determining Optimal Incubation Time via a Time-Course Experiment

This protocol outlines a general method to determine the optimal pre-incubation time for this compound for inhibiting a specific cellular response (e.g., cytokine release after stimulation).

1. Materials:

  • This compound stock solution (e.g., in DMSO)
  • Cell culture medium appropriate for your cell line
  • Your cell line of interest
  • Stimulant to induce the biological response (e.g., thapsigargin to deplete ER calcium stores and activate SOCE, or a specific antigen/mitogen for cytokine release)
  • Assay reagents to measure the endpoint (e.g., calcium indicator dye like Fura-2 or Fluo-4, ELISA kit for cytokine quantification)
  • Multi-well plates (e.g., 96-well)

2. Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or stabilize overnight.

  • Preparation of this compound Dilutions: Prepare a working solution of this compound in cell culture medium at a concentration known to be effective (e.g., 1-10 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Time-Course Pre-incubation:

    • For each time point you want to test (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), you will have a set of wells treated with this compound and a set of vehicle controls.

    • Add the this compound working solution or the vehicle control to the respective wells at staggered times, so that all pre-incubation periods end simultaneously.

  • Stimulation: After the respective pre-incubation times, add the stimulant to all wells (except for negative controls) to initiate the biological response. The incubation time with the stimulant should be kept constant for all conditions and should be optimized for your specific assay.

  • Endpoint Measurement: At the end of the stimulation period, perform the assay to measure your endpoint of interest (e.g., measure intracellular calcium levels, collect supernatant for cytokine analysis).

  • Data Analysis:

    • For each pre-incubation time point, calculate the percentage of inhibition by comparing the response in the this compound-treated wells to the vehicle-treated wells.

    • Plot the percentage of inhibition as a function of the pre-incubation time. The optimal incubation time is typically the shortest time that gives the maximal and most consistent inhibition.

Mandatory Visualizations

Signaling Pathway

STIM_Orai_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Activation Activation ER_Lumen ER Lumen (High Ca2+) STIM1_inactive STIM1 (inactive) ER_Depletion ER Ca2+ Store Depletion ER_Lumen->ER_Depletion Ca2+ release Orai1_closed Orai1 (closed) Cytosol_Ca_low Low Cytosolic Ca2+ STIM1_active STIM1 (active) Oligomerization & Translocation ER_Depletion->STIM1_active Orai1_open Orai1 (open) STIM1_active->Orai1_open STIM1-Orai1 Coupling Ca_Influx Ca2+ Influx (SOCE) Orai1_open->Ca_Influx Cytosol_Ca_high High Cytosolic Ca2+ Ca_Influx->Cytosol_Ca_high Downstream Downstream Signaling (e.g., NFAT activation) Cytosol_Ca_high->Downstream GSK5498A This compound GSK5498A->Orai1_open Inhibits

Caption: STIM-Orai signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Optimal_Incubation_Workflow start Start: Define Experimental Parameters (Cell Type, Endpoint) seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_reagents Prepare this compound and Vehicle Control seed_cells->prepare_reagents time_course Perform Time-Course Pre-incubation (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h) prepare_reagents->time_course stimulate Add Stimulant to Induce Biological Response time_course->stimulate incubate_stim Incubate for a Fixed, Optimized Time stimulate->incubate_stim measure Measure Endpoint (e.g., Ca2+ influx, Cytokine level) incubate_stim->measure analyze Analyze Data: Calculate % Inhibition vs. Time measure->analyze determine_optimal Determine Optimal Incubation Time (Shortest time for maximal effect) analyze->determine_optimal end End determine_optimal->end

Caption: Workflow for determining the optimal incubation time for this compound.

References

Technical Support Center: Assessing GSK-5498A Cytotoxicity with an MTS Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK-5498A using an MTS assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Calcium-Release Activated Calcium (CRAC) channel, with a reported half-maximal inhibitory concentration (IC50) of 1 µM for channel inhibition. CRAC channels are crucial for store-operated calcium entry (SOCE) into cells. By blocking these channels, this compound inhibits the influx of calcium, which is a vital secondary messenger involved in a multitude of cellular processes, including T-cell activation and mast cell degranulation.[1][2][3][4] This disruption of calcium signaling can affect cell proliferation, survival, and other essential functions, making it a target for research in inflammatory diseases and potentially in oncology.[2][3]

Q2: How does an MTS assay work to measure cytotoxicity?

The MTS assay is a colorimetric method used to assess cell viability. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product. This formazan dye has a characteristic color that can be quantified by measuring its absorbance, typically around 490 nm. The amount of formazan produced is directly proportional to the number of viable cells in the culture. Therefore, a decrease in the absorbance reading in the presence of a compound like this compound suggests a reduction in cell viability, indicating a cytotoxic or cytostatic effect.

Q3: What are the expected results of a this compound MTS assay?

As a CRAC channel inhibitor, this compound is expected to reduce the viability of cell types that are highly dependent on SOCE for their proliferation and survival. This may include certain cancer cell lines.[2][3] The results will likely show a dose-dependent decrease in absorbance values, from which an IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be calculated. The specific IC50 value will vary depending on the cell line and experimental conditions. For example, another CRAC channel inhibitor, RP4010, has been shown to inhibit the growth of various cancer cell lines with EC50 values in the range of 1-10 µM.[5]

Q4: What controls are necessary for a reliable MTS assay with this compound?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Media Blank: Wells containing only cell culture medium and the MTS reagent. This is used to subtract the background absorbance.

  • Compound Color Control: Wells containing medium, this compound at the highest concentration used, and the MTS reagent, but no cells. This is to check if this compound itself absorbs light at the measurement wavelength and interferes with the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance in media blank wells - Contaminated media or reagents.- Phenol red in the media interfering with absorbance readings.- Use fresh, sterile media and reagents.- Use phenol red-free media for the assay.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low absorbance readings in all wells, including controls - Too few cells seeded.- Insufficient incubation time with MTS reagent.- Cell death due to factors other than this compound (e.g., poor cell health, contamination).- Optimize cell seeding density for your specific cell line.- Increase the incubation time with the MTS reagent (typically 1-4 hours).- Check cell morphology under a microscope before and during the experiment.
No dose-dependent effect of this compound observed - The cell line used is not sensitive to CRAC channel inhibition.- Incorrect concentration range of this compound tested.- this compound is inactive.- Test a different cell line known to be dependent on calcium signaling.- Perform a wider range of serial dilutions of this compound.- Verify the source and storage conditions of your this compound.
Higher absorbance in this compound-treated wells than in vehicle control - this compound may be interfering with the MTS reagent, leading to its chemical reduction.- The compound may be precipitating at higher concentrations.- Run a compound color control (see FAQs).- Visually inspect the wells for any precipitate. If present, consider using a lower concentration range or a different solvent.

Data Presentation

The following table presents hypothetical cytotoxicity data for this compound on a cancer cell line, as would be determined by an MTS assay.

This compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.11.2100.07096.8
0.51.0500.06584.0
1.00.8500.05068.0
5.00.6000.04548.0
10.00.3500.03028.0
25.00.1500.02512.0
50.00.0800.0156.4

Note: This data is for illustrative purposes only and may not be representative of actual experimental results.

Experimental Protocols

Detailed Methodology for MTS Assay to Assess this compound Cytotoxicity

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well, including the blank and control wells.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line being used.

    • After incubation, gently mix the contents of the wells.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

CRAC_Channel_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Clustering & Interaction Ca_ER Ca2+ Ca_ER->STIM1_inactive Depletion Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Channel Opening Ca_Cytosol Ca2+ Orai1_open->Ca_Cytosol Ca2+ Influx GSK5498A This compound GSK5498A->Orai1_open Inhibition Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression, Cell Proliferation) Ca_Cytosol->Downstream MTS_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate_treatment Incubate for Desired Period (e.g., 24h, 48h, 72h) treat_cells->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

References

Validation & Comparative

A Comparative Guide to the Selectivity of GSK CRAC Inhibitors: GSK-5498A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GSK-5498A with other GSK-developed Calcium Release-Activated Calcium (CRAC) channel inhibitors, namely GSK-5503A and GSK-7975A. The information herein is supported by experimental data from publicly available research to aid in the selection of the most appropriate chemical tool for in vitro and in vivo studies.

Introduction to CRAC Channels and their Inhibition

Calcium Release-Activated Calcium (CRAC) channels are pivotal mediators of store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types, particularly in the immune system. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum, which act as calcium sensors, and the Orai proteins that form the pore of the channel in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in a variety of inflammatory and autoimmune diseases, making them an attractive target for therapeutic intervention. GlaxoSmithKline (GSK) has developed a series of pyrazole-based CRAC channel inhibitors, including this compound, GSK-5503A, and GSK-7975A, which have been characterized as potent and selective blockers of this pathway.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the potency and selectivity of this compound, GSK-5503A, and GSK-7975A.

Table 1: Potency Against CRAC Channels
CompoundTargetCell TypeAssayIC50Reference
This compound ICRACHEK cellsElectrophysiology~1 µM[1]
GSK-5503A Orai1/STIM1HEK293 cellsElectrophysiology~4 µM[2][3]
SOCEHEK293 cellsFluorescence Ca2+ addback200 nM[4]
GSK-7975A Orai1/STIM1 & Orai3/STIM1HEK293 cellsElectrophysiology~4 µM[2][3]
SOCERBL-2H3 cellsCa2+ influx~0.8 µM[4]
SOCEJurkat cellsCa2+ influx~0.5 µM[4]
SOCEHEK293 cellsFluorescence Ca2+ addback638 nM[4]

Note: Discrepancies in IC50 values may arise from different experimental setups, cell lines, and assay methodologies.

Table 2: Selectivity Profile Against Other Ion Channels

While all three compounds are reported to be highly selective for CRAC channels[5], detailed public data from broad selectivity panels are limited. The most comprehensive publicly available data is for GSK-7975A.

CompoundOff-TargetAssay TypeResultConcentration TestedReference
This compound Various ion channels, enzymes, and GPCRsNot specifiedHigh selectivity reported, but quantitative data is not publicly available.Not specified[5]
GSK-5503A Various ion channels, enzymes, and GPCRsNot specifiedHigh selectivity reported, but quantitative data is not publicly available.Not specified[5]
GSK-7975A TRPV6ElectrophysiologyComplete block10 µM[2][6]
L-type (CaV1.2) Ca2+ channelsElectrophysiologyWeak inhibition10 µM[6]
Panel of 16 other ion channelsElectrophysiologyNo significant effectUp to 10 µM[2]

Mechanism of Action

Studies have indicated that these GSK pyrazole compounds do not interfere with the initial steps of CRAC channel activation, such as STIM1 oligomerization or the direct interaction between STIM1 and Orai1[2][3]. Instead, they are thought to act as allosteric modulators of the Orai channel pore, with their inhibitory activity being influenced by the geometry of the channel's selectivity filter[2][3].

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol is adapted from standard methods used to characterize CRAC channel inhibitors.

1. Cell Preparation:

  • HEK293 cells stably co-expressing STIM1 and Orai1 are cultured on glass coverslips.

  • For recording, a coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). To induce passive store depletion, EGTA (10-20 mM) can be used in place of BAPTA.

3. Recording Procedure:

  • Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • A gigaohm seal is formed with a target cell, and the whole-cell configuration is established.

  • The cell is held at a holding potential of 0 mV to prevent voltage-gated channel activation.

  • ICRAC is elicited by voltage ramps (e.g., -100 to +100 mV over 100 ms) applied every 2 seconds.

  • Once a stable ICRAC is established, the test compound (e.g., this compound) is perfused into the bath at various concentrations to determine its inhibitory effect.

  • Data is acquired and analyzed using appropriate software (e.g., pCLAMP, PatchMaster).

Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction

This protocol allows for the investigation of whether an inhibitor affects the physical coupling of STIM1 and Orai1.

1. Cell and Construct Preparation:

  • Cells (e.g., HEK293) are co-transfected with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP).

  • Transfected cells are plated on glass-bottom dishes.

2. FRET Imaging:

  • Imaging is performed on an inverted microscope equipped for live-cell imaging with appropriate filter sets for the chosen fluorophore pair.

  • Cells are maintained in a physiological buffer.

  • Store depletion is induced by treating the cells with a SERCA pump inhibitor like thapsigargin (1-2 µM).

  • The test compound is added before or after store depletion to assess its effect on STIM1-Orai1 interaction.

3. Data Acquisition and Analysis:

  • Images are acquired in the donor, acceptor, and FRET channels.

  • FRET efficiency is calculated using various methods, such as acceptor photobleaching or sensitized emission.

  • A lack of change in FRET efficiency in the presence of the inhibitor suggests that it does not disrupt the STIM1-Orai1 interaction.

Mandatory Visualizations

CRAC Channel Activation Pathway

CRAC_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR/RTK Ligand->GPCR 1. Receptor Activation PLC PLC GPCR->PLC 2. PLC Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding Orai1 Orai1 Channel (Closed) Orai1_Open Orai1 Channel (Open) Orai1->Orai1_Open Downstream Downstream Signaling (e.g., NFAT activation) Orai1_Open->Downstream Ca_in Ca2+ Ca_in->Orai1_Open 9. Ca2+ Influx STIM1_inactive STIM1 (Inactive) Ca2+ bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active 7. Conformational Change & Oligomerization STIM1_active->Orai1 8. Translocation & Gating Ca_store Ca2+ Store Ca_store->STIM1_inactive 6. Store Depletion IP3R->Ca_store 5. Ca2+ Release

Caption: The CRAC channel signaling cascade.

Experimental Workflow: Selectivity Profiling

experimental_workflow Start Start: CRAC Inhibitor Primary_Assay Primary Assay: Potency on CRAC Channels (e.g., Electrophysiology) Start->Primary_Assay Selectivity_Panel Broad Selectivity Panel: - Ion Channels - GPCRs - Kinases - Other Enzymes Primary_Assay->Selectivity_Panel Data_Analysis Data Analysis: Determine IC50/Ki Values Selectivity_Panel->Data_Analysis Hit_Validation Hit Validation: Secondary & Functional Assays Data_Analysis->Hit_Validation Profile_Generation Generate Selectivity Profile Hit_Validation->Profile_Generation

Caption: Workflow for determining inhibitor selectivity.

References

GSK-5498A: A Tool for Interrogating the STIM1-Orai1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the precise control of calcium ion (Ca²⁺) influx is paramount. A key player in this process is the store-operated Ca²⁺ entry (SOCE) pathway, which is orchestrated by the interaction between the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. To dissect this critical interaction, researchers rely on specific molecular tools. This guide provides a comprehensive comparison of GSK-5498A and other compounds utilized to probe the STIM1-Orai1 signaling cascade, offering insights for researchers, scientists, and drug development professionals.

While specific public data on this compound is limited, we will draw comparisons with well-characterized GSK compounds, such as GSK-7975A, which act as potent inhibitors of Orai1-mediated Ca²⁺ entry. These compounds, belonging to a series of pyrazole derivatives, have been instrumental in demonstrating that it is possible to block Ca²⁺ influx without disrupting the physical interaction between STIM1 and Orai1.

Comparative Analysis of STIM1-Orai1 Tool Compounds

The selection of an appropriate tool compound is critical for accurately interpreting experimental results. The ideal tool should exhibit high potency, selectivity, and a well-understood mechanism of action. Below is a comparison of GSK compounds with other commonly used modulators of the STIM1-Orai1 pathway.

CompoundTargetMechanism of ActionPotency (IC₅₀)Key Features & Limitations
GSK-7975A Orai1Blocks Orai1 channel pore~3.8-4.1 µMDoes not disrupt STIM1-Orai1 interaction; allows for the study of channel gating independent of protein coupling. Limited public data on off-target effects.[1]
GSK-5503A Orai1Blocks Orai1-mediated Ca²⁺ currents~10 µM (at which it was confirmed to block currents)A derivative of the same pyrazole series as GSK-7975A. Less characterized publicly than GSK-7975A.[1]
2-APB Orai1/STIM1Modulates STIM1-Orai1 interaction and Orai1 gatingBiphasic: Potentiates at low µM, inhibits at high µMBroadly used but has numerous off-target effects, including on IP₃ receptors and TRP channels, complicating data interpretation.[2][3][4]
Synta66 Orai1Inhibits Orai1Potent inhibitorExhibits isoform-specific effects, inhibiting Orai1 while potentiating Orai2.[2]
JPIII Orai1Potent Orai1 inhibitor244 ± 39 nMShows selectivity for Orai1 over Orai3 and several TRP channels.[5]

Signaling Pathway and Experimental Workflow

To understand the context in which these tool compounds operate, it is essential to visualize the STIM1-Orai1 signaling pathway and the experimental workflows used to study it.

STIM1_Orai1_Signaling cluster_ER Endoplasmic Reticulum cluster_extra Extracellular Space STIM1_inactive STIM1 (inactive) Ca²⁺-bound STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active Store Depletion (e.g., Thapsigargin) Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocation & Interaction Ca_store Ca²⁺ Store Ca_store->STIM1_inactive High [Ca²⁺]ER Orai1_open Orai1 (open) Orai1_closed->Orai1_open Conformational Change Ca_extra Ca²⁺ Ca_extra->Orai1_open Ca²⁺ Influx GSK_compound This compound (e.g., GSK-7975A) GSK_compound->Orai1_open Blocks Pore

Caption: STIM1-Orai1 signaling pathway and the site of action for GSK compounds.

The following diagram illustrates a typical experimental workflow for evaluating the effect of a tool compound on SOCE.

Experimental_Workflow start HEK293 cells co-expressing STIM1 and Orai1 load_dye Load with Ca²⁺ indicator (e.g., Fura-2 AM) start->load_dye baseline Measure baseline fluorescence in Ca²⁺-containing medium load_dye->baseline remove_ca Switch to Ca²⁺-free medium baseline->remove_ca deplete_stores Deplete ER Ca²⁺ stores (e.g., Thapsigargin) remove_ca->deplete_stores add_compound Add tool compound (e.g., this compound) deplete_stores->add_compound readd_ca Re-introduce extracellular Ca²⁺ add_compound->readd_ca measure_influx Measure Ca²⁺ influx readd_ca->measure_influx analyze Analyze data and determine IC₅₀ measure_influx->analyze

Caption: Workflow for a typical calcium imaging experiment to assess SOCE inhibition.

Detailed Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Below are detailed protocols for key experiments used to characterize STIM1-Orai1 tool compounds.

Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol is a standard method for measuring changes in intracellular Ca²⁺ concentration in response to store depletion and subsequent Ca²⁺ influx.[6][7]

Objective: To quantify the effect of a tool compound on SOCE.

Materials:

  • HEK293 cells stably or transiently co-expressing fluorescently tagged STIM1 and Orai1.

  • Fura-2 AM or other suitable Ca²⁺ indicator dye.

  • Pluronic F-127.

  • HEPES-buffered saline (HBS) containing Ca²⁺ (e.g., 2 mM CaCl₂).

  • Ca²⁺-free HBS (containing EGTA, e.g., 1 mM).

  • Thapsigargin (SERCA pump inhibitor).

  • Test compound (e.g., this compound).

  • Fluorescence microscope or plate reader capable of ratiometric imaging.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or microplates suitable for fluorescence imaging. Allow cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.

    • Wash cells once with HBS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

    • Wash cells twice with HBS to remove excess dye.

  • Measurement:

    • Mount the dish on the microscope stage or place the plate in the reader.

    • Perfuse with or add HBS containing Ca²⁺ and record baseline fluorescence (excitation at 340 nm and 380 nm, emission at ~510 nm).

    • Switch to Ca²⁺-free HBS to measure the baseline in the absence of extracellular Ca²⁺.

    • Add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS to deplete ER Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

    • Once the Ca²⁺ level returns to a stable baseline, add the test compound at the desired concentration and incubate for a few minutes.

    • Re-introduce HBS containing Ca²⁺. The subsequent rise in intracellular Ca²⁺ is due to SOCE.

    • Continue recording until the signal reaches a plateau.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • Quantify the magnitude of SOCE as the peak increase in the F340/F380 ratio upon Ca²⁺ re-addition.

    • Generate dose-response curves to determine the IC₅₀ of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique provides a direct measure of the Ca²⁺ release-activated Ca²⁺ (CRAC) current (ICRAC) mediated by Orai1 channels.[2][7][8]

Objective: To directly measure the effect of a tool compound on Orai1 channel activity.

Materials:

  • HEK293 cells co-expressing STIM1 and Orai1.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External Solution (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 5 CsCl, 1 MgCl₂, adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 115 Cs-glutamate, 20 Cs-BAPTA, 10 HEPES, 3 MgCl₂, adjusted to pH 7.2 with CsOH. The high concentration of BAPTA passively depletes ER Ca²⁺ stores.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell recording configuration on a target cell.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.

    • The inwardly rectifying ICRAC will develop over several minutes as BAPTA from the pipette diffuses into the cell and depletes the ER Ca²⁺ stores.

    • Once ICRAC reaches a stable amplitude, perfuse the external solution containing the test compound (e.g., this compound) at various concentrations.

    • Record the inhibition of ICRAC.

  • Data Analysis:

    • Measure the inward current amplitude at a negative potential (e.g., -80 mV).

    • Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀.

Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction

FRET microscopy can be used to monitor the proximity between STIM1 and Orai1, providing insights into whether a compound disrupts their interaction.[1][4]

Objective: To determine if a tool compound affects the physical coupling of STIM1 and Orai1.

Materials:

  • Cells co-expressing STIM1 fused to a FRET donor (e.g., CFP) and Orai1 fused to a FRET acceptor (e.g., YFP).

  • Confocal or widefield fluorescence microscope equipped for FRET imaging.

  • Appropriate filter sets for CFP and YFP.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Imaging:

    • Identify a cell co-expressing both fluorescently tagged proteins.

    • Acquire baseline images in the donor (CFP) and acceptor (YFP) channels, as well as a FRET channel (CFP excitation, YFP emission).

    • Deplete ER Ca²⁺ stores with thapsigargin in a Ca²⁺-free medium. This will induce the co-clustering (puncate formation) of STIM1 and Orai1, leading to an increase in FRET.

    • Once a stable FRET signal is observed, perfuse the cells with a solution containing the test compound.

    • Continue to acquire images to monitor any changes in the FRET signal.

  • Data Analysis:

    • Calculate an apparent FRET efficiency (E_app) or a normalized FRET index.

    • A compound that does not change the FRET signal after store depletion, like GSK-7975A, is considered not to disrupt the STIM1-Orai1 interaction.[1]

Conclusion

GSK compounds like GSK-7975A serve as valuable tools for dissecting the intricacies of STIM1-Orai1 signaling. Their ability to block Orai1 channel function without preventing the physical interaction between STIM1 and Orai1 allows researchers to isolate and study the gating mechanism of the CRAC channel. When choosing a tool compound, it is crucial to consider its specificity and mechanism of action in the context of the experimental question. By employing a combination of the detailed experimental protocols outlined in this guide, researchers can confidently characterize the effects of novel modulators on the STIM1-Orai1 pathway, paving the way for a deeper understanding of Ca²⁺ signaling in health and disease.

References

A Researcher's Guide to Validating Mast Cell Activation Pathways: A Comparative Analysis of Pharmacological Tools

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and a growing number of inflammatory and autoimmune diseases. Their activation, a complex process involving multiple signaling pathways, leads to the release of a potent arsenal of pre-stored and newly synthesized mediators like histamine, proteases, cytokines, and leukotrienes. Validating the specific pathways of mast cell activation is therefore crucial for researchers in immunology, pharmacology, and drug development to identify novel therapeutic targets and characterize the mechanism of action of new chemical entities.

This guide provides a comparative overview of established methods and pharmacological tools used to validate mast cell activation pathways. While this guide was prompted by an interest in the compound GSK-5498A, public information on this molecule is limited. It has been described as a selective blocker of "CARC" (Calcium-Activated Release Channel) with an IC50 of 1 µM, capable of inhibiting mediator release from human and rat mast cells, but not those from guinea pigs or mice.[1][2] Given the proprietary nature of the "CARC" target, this guide will focus on well-established pathways and compare commonly used research tools, including this compound, to provide a broader context for experimental design.

Key Mast Cell Activation Pathways

Mast cell activation is broadly categorized into two main types: IgE-dependent and IgE-independent pathways.

1. IgE-Dependent Activation (The Classical Pathway)

This pathway is the hallmark of type I hypersensitivity reactions. It is initiated by the cross-linking of antigen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.[3][4] This clustering of receptors triggers a complex intracellular signaling cascade involving the phosphorylation and activation of key proteins, including the tyrosine kinases Lyn and Spleen Tyrosine Kinase (Syk).[5][6] Syk activation is a critical upstream event that leads to the formation of a "signalosome" involving linker proteins and subsequent activation of downstream effectors like Phospholipase Cγ (PLCγ).[7] This cascade culminates in an increase in intracellular calcium, leading to degranulation (the release of pre-stored mediators) and the activation of transcription factors for the synthesis of cytokines and chemokines.[4]

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn activates IgE IgE IgE->FceRI Antigen Antigen Antigen->IgE Cross-linking Syk Syk Lyn->Syk phosphorylates LAT LAT Syk->LAT phosphorylates PLCG PLCγ LAT->PLCG activates IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca_ER ER Ca²⁺ IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto Cytosolic Ca²⁺ ↑ Degranulation Degranulation (Histamine, etc.) Ca_cyto->Degranulation Cytokines Cytokine Synthesis (TNF, IL-6, etc.) PKC->Cytokines MRGPRX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRGPRX2 MRGPRX2 G_protein Gαq/11 MRGPRX2->G_protein activates Ligand Ligand (e.g., Substance P) Ligand->MRGPRX2 binds PLCB PLCβ G_protein->PLCB activates IP3 IP3 PLCB->IP3 DAG DAG PLCB->DAG Ca_ER ER Ca²⁺ IP3->Ca_ER releases Ca_cyto Cytosolic Ca²⁺ ↑ Degranulation Degranulation Ca_cyto->Degranulation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Mast Cells (e.g., LAD2, BMMCs) Sensitize 2. Sensitize with IgE (for FcεRI pathway) Culture->Sensitize Pretreat 3. Pretreat with Inhibitor (e.g., this compound) Sensitize->Pretreat Activate 4. Activate Mast Cells (Antigen or C48/80) Pretreat->Activate Collect 5. Collect Supernatant & Cell Lysate Activate->Collect Assay 6. Perform Assay (β-hexosaminidase, ELISA) Collect->Assay Analyze 7. Analyze Data & Determine IC50 Assay->Analyze

References

Safety Operating Guide

Personal protective equipment for handling GSK-5498A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of GSK-5498A, a selective small molecule blocker of the Calcium-Release Activated Calcium (CRAC) channel. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for operational questions.

I. Product Information and Physical Properties

This compound is a potent research compound used in the study of inflammatory disorders. It is a white to off-white solid. Key quantitative data are summarized in the table below for easy reference.

PropertyValue
Chemical Name Benzamide, 2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-yl]-
CAS Number 1253186-49-0
Molecular Formula C18H11F6N3O
Molecular Weight 399.29 g/mol
Appearance White to off-white solid
Purity >98% (HPLC)
Solubility 10 mM in DMSO
Storage (Lyophilized) Store at -20°C, keep desiccated. Stable for 36 months.
Storage (In Solution) Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.

II. Personal Protective Equipment (PPE)

Given the nature of this compound as a potent, biologically active compound, appropriate personal protective equipment must be worn at all times during handling.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently.

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

III. Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential. The following step-by-step guidance should be followed when working with this compound.

A. Preparation of Stock Solutions:

  • Ensure Proper Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.

  • Dissolving the Compound:

    • Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vessel containing the this compound powder to achieve the desired concentration (e.g., 10 mM).

    • Gently swirl or vortex the solution until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C for up to one month.

B. General Handling in Experiments:

  • Always handle solutions containing this compound with care to avoid skin contact, inhalation, or ingestion.

  • Use appropriate, calibrated equipment for all measurements.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container within the fume hood.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

V. Logical Workflow for Handling and Disposal

The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

GSK5498A_Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Receive this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution (DMSO) weigh->dissolve use Use in Experiment dissolve->use waste_decision End of Experiment or Unused Material use->waste_decision solid_waste Dispose of Unused Solid as Hazardous Waste waste_decision->solid_waste liquid_waste Collect Solutions in Hazardous Waste Container waste_decision->liquid_waste contaminated_materials Dispose of Contaminated Materials (Gloves, Tips, etc.) as Hazardous Waste waste_decision->contaminated_materials end End of Process solid_waste->end liquid_waste->end contaminated_materials->end

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.